2-Bromo-9-diazafluorene
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
7235-96-3 |
|---|---|
Molecular Formula |
C13H7BrN2 |
Molecular Weight |
271.11 g/mol |
IUPAC Name |
2-bromo-9-diazofluorene |
InChI |
InChI=1S/C13H7BrN2/c14-8-5-6-10-9-3-1-2-4-11(9)13(16-15)12(10)7-8/h1-7H |
InChI Key |
LWXXNQAQNHFQAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=[N+]=[N-])C=C(C=C3)Br |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 2-Bromo-9-diazafluorene
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a proposed synthetic route and key characterization data for 2-Bromo-9-diazafluorene. Due to the limited availability of direct literature on the title compound, this guide focuses on a two-step synthesis commencing with the bromination of a diazafluorene precursor, followed by the reduction of the corresponding ketone. The information provided is curated from scientific literature and chemical databases to assist researchers in the preparation and identification of this compound.
Synthesis Methodology
The synthesis of this compound is proposed as a two-step process:
-
Synthesis of 2-Bromo-4,5-diazafluoren-9-one: An unexpected one-pot tandem procedure starting from phenanthroline has been described, involving consecutive oxidation, bromination, and rearrangement reactions to yield 2-bromo-4,5-diazafluoren-9-one with a yield of up to 50%[1].
-
Reduction of 2-Bromo-4,5-diazafluoren-9-one: A Wolff-Kishner reduction can be employed to convert the ketone functionality of 2-Bromo-4,5-diazafluoren-9-one to a methylene group, yielding the target compound, this compound. The Wolff-Kishner reduction is a standard method for the deoxygenation of aldehydes and ketones under basic conditions[2][3][4].
Experimental Protocols
Step 1: Synthesis of 2-Bromo-4,5-diazafluoren-9-one
-
Materials: 1,10-phenanthroline, potassium hydroxide (KOH), potassium permanganate (KMnO4), bromine (Br2), sulfuric acid (H2SO4), nitric acid (HNO3).
-
Procedure: A detailed, one-pot procedure has been reported in the literature and should be consulted for specific reaction conditions, stoichiometry, and purification methods[1]. The general transformation involves the oxidation of 1,10-phenanthroline, followed by bromination and a rearrangement to form the diazafluorenone core[1].
Step 2: Wolff-Kishner Reduction of 2-Bromo-4,5-diazafluoren-9-one
-
Materials: 2-Bromo-4,5-diazafluoren-9-one, hydrazine hydrate (NH2NH2·H2O), potassium hydroxide (KOH), and a high-boiling point solvent such as diethylene glycol.
-
General Procedure:
-
To a solution of 2-Bromo-4,5-diazafluoren-9-one in diethylene glycol, add hydrazine hydrate and potassium hydroxide.
-
Heat the reaction mixture to a temperature that allows for the formation of the hydrazone intermediate (typically around 100-130 °C).
-
After the initial reaction, increase the temperature to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas (typically around 190-200 °C)[5].
-
Upon completion, the reaction is cooled and worked up by pouring into water and extracting the product with a suitable organic solvent.
-
The organic layer is then dried and the solvent removed to yield the crude product, which can be further purified by column chromatography or recrystallization.
-
Note: The specific reaction times, temperatures, and molar equivalents of reagents should be optimized for this particular substrate.
Characterization Data
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data |
| 2-Bromo-4,5-diazafluoren-9-one | C11H5BrN2O | 261.08 | Not explicitly reported | Synthesis reported[1] |
| 4,5-Diazafluoren-9-one | C11H6N2O | 182.18 | 214-217[6][7] | MS (ESI+): m/z 183.04 [M+H]+[8]. 1H NMR (CDCl3): δ 8.80 (d, 2H), 7.96 (d, 2H), 7.35 (d, 2H)[7]. |
| 4,5-Diazafluorene | C11H8N2 | 168.19 | Not explicitly reported | Synthesis reported via Wolff-Kishner reduction of 4,5-diazafluoren-9-one[9]. |
Visualizations
Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. 4,5-Diazafluoren-9-one 97 50890-67-0 [sigmaaldrich.com]
- 7. 4,5-DIAZAFLUOREN-9-ONE | 50890-67-0 [chemicalbook.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Coordination chemistry and applications of versatile 4,5-diazafluorene derivatives - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT03665H [pubs.rsc.org]
Spectroscopic Data for 2-Bromo-9-diazafluorene: Information Not Publicly Available
Despite a comprehensive search of publicly available scientific databases and chemical literature, detailed spectroscopic data (NMR, IR, and MS) for the compound 2-Bromo-9-diazafluorene could not be located. This suggests that the compound may be novel, not yet synthesized, or that its characterization data has not been published in the public domain.
Extensive searches were conducted to find experimental ¹H NMR, ¹³C NMR, infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the associated experimental protocols for this compound. However, these searches did not yield any specific results for this particular molecule.
The investigation did reveal spectroscopic information for several structurally related compounds, including:
-
2-Bromofluorene: The non-aza analogue of the target molecule.
-
2-Bromo-9-fluorenone: The ketone derivative of 2-bromofluorene.
-
2-Bromo-9,9-dimethylfluorene: A derivative with methyl groups at the 9-position.
-
2-Bromo-9,9-diphenylfluorene: A derivative with phenyl groups at the 9-position.
The absence of data for this compound prevents the creation of the requested in-depth technical guide, including data tables and detailed experimental methodologies. Consequently, a visualization of the experimental workflow for this specific compound cannot be provided.
Researchers, scientists, and drug development professionals interested in the properties of this compound may need to undertake its synthesis and subsequent spectroscopic characterization as a novel compound.
Analysis of 2-Bromo-9-diazafluorene Crystal Structure: A Technical Review
A comprehensive analysis of the crystal structure for 2-Bromo-9-diazafluorene could not be conducted as crystallographic data for this specific compound is not available in the public domain. The chemical name "9-diazafluorene" does not correspond to a standard fluorene derivative, which typically involves nitrogen substitution within the aromatic rings rather than at the C9 position. It is possible that this is a non-standard nomenclature or a novel compound not yet reported in the literature.
For researchers interested in related structures, a study on the one-pot synthesis of 2-bromo-4,5-diazafluoren-9-one from phenanthroline has been described. This process involves a tandem oxidation-bromination-rearrangement reaction. Diazafluorenes and their derivatives are recognized as valuable building blocks for donor-acceptor organic semiconductors.
While detailed crystallographic data for this compound is unavailable, this whitepaper provides a general overview of the experimental protocols and data presentation that would be essential for a complete crystal structure analysis of a similar compound.
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility of crystallographic studies. The following outlines a typical workflow for the synthesis, crystallization, and X-ray diffraction analysis of a fluorene derivative.
Synthesis of a Hypothetical 2-Bromo-diazafluorene Derivative
The synthesis of a brominated diazafluorene derivative would likely involve the modification of a diazafluorene core. For instance, the synthesis of 2-Bromo-9,9-dimethylfluorene is achieved by reacting 2-bromofluorene with iodomethane.[1][2] A similar approach could theoretically be adapted for a diazafluorene analog.
A generalized synthetic procedure is as follows:
-
Reaction Setup: In a round-bottom flask, the diazafluorene precursor would be dissolved in a suitable solvent like dimethyl sulfoxide.
-
Reagent Addition: A base, such as sodium hydroxide, and a phase-transfer catalyst might be added, followed by the brominating agent.
-
Reaction Execution: The mixture would be stirred at a specific temperature for a set duration to ensure the completion of the reaction.
-
Workup and Purification: The reaction would be quenched, and the product extracted using an organic solvent. The crude product would then be purified using techniques like column chromatography to yield the final compound.[1]
Crystallization
Growing single crystals of sufficient quality is paramount for X-ray diffraction analysis. A common method is slow evaporation:
-
Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or a mixture of solvents.
-
Evaporation: The solution is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days or weeks.
-
Crystal Harvesting: Once crystals of adequate size and quality have formed, they are carefully harvested.
X-ray Diffraction Data Collection and Structure Refinement
The crystallographic data would be collected using a single-crystal X-ray diffractometer.
-
Data Collection: A suitable crystal is mounted on the diffractometer, and X-ray diffraction data are collected at a specific temperature, often low temperatures to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F².
Data Presentation
The results of a crystal structure analysis are typically summarized in a series of tables for clarity and ease of comparison.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical formula | C₁₁H₅BrN₂ |
| Formula weight | 249.08 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Orthorhombic |
| Space group | Pnma |
| Unit cell dimensions | a = X.XXX Å, α = 90°b = X.XXX Å, β = 90°c = X.XXX Å, γ = 90° |
| Volume | XXX.X ų |
| Z | 4 |
| Density (calculated) | X.XXX Mg/m³ |
| Absorption coefficient | X.XXX mm⁻¹ |
| F(000) | XXX |
| Crystal size | X.XX x X.XX x X.XX mm³ |
| Theta range for data collection | X.XX to XX.XX° |
| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |
| Reflections collected | XXXX |
| Independent reflections | XXXX [R(int) = X.XXXX] |
| Completeness to theta = XX.XX° | XX.X % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | X.XXXX and X.XXXX |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | XXX / X / XXX |
| Goodness-of-fit on F² | X.XXX |
| Final R indices [I>2sigma(I)] | R1 = X.XXXX, wR2 = X.XXXX |
| R indices (all data) | R1 = X.XXXX, wR2 = X.XXXX |
| Largest diff. peak and hole | X.XXX and -X.XXX e.Å⁻³ |
Table 2: Selected Bond Lengths (Å)
| Bond | Length | Bond | Length |
| Br(1)-C(2) | X.XXX(X) | C(5)-C(6) | X.XXX(X) |
| N(1)-C(1a) | X.XXX(X) | C(6)-C(7) | X.XXX(X) |
| N(1)-C(9a) | X.XXX(X) | C(7)-C(8) | X.XXX(X) |
| N(2)-C(8a) | X.XXX(X) | C(8)-C(8a) | X.XXX(X) |
| N(2)-C(9) | X.XXX(X) | C(8a)-C(9a) | X.XXX(X) |
| C(1)-C(1a) | X.XXX(X) | C(9a)-C(4a) | X.XXX(X) |
| C(1)-C(2) | X.XXX(X) | C(4a)-C(5a) | X.XXX(X) |
| C(2)-C(3) | X.XXX(X) | C(5a)-C(5) | X.XXX(X) |
| C(3)-C(4) | X.XXX(X) | ||
| C(4)-C(4a) | X.XXX(X) |
Table 3: Selected Bond Angles (°)
| Atoms | Angle | Atoms | Angle |
| C(1a)-N(1)-C(9a) | XXX.X(X) | C(7)-C(8)-C(8a) | XXX.X(X) |
| C(8a)-N(2)-C(9) | XXX.X(X) | N(2)-C(8a)-C(8) | XXX.X(X) |
| N(1)-C(1a)-C(1) | XXX.X(X) | N(2)-C(8a)-C(9a) | XXX.X(X) |
| N(1)-C(1a)-C(4a) | XXX.X(X) | C(8)-C(8a)-C(9a) | XXX.X(X) |
| C(1)-C(1a)-C(4a) | XXX.X(X) | N(1)-C(9a)-C(8a) | XXX.X(X) |
| Br(1)-C(2)-C(1) | XXX.X(X) | N(1)-C(9a)-C(4a) | XXX.X(X) |
| Br(1)-C(2)-C(3) | XXX.X(X) | C(8a)-C(9a)-C(4a) | XXX.X(X) |
| C(1)-C(2)-C(3) | XXX.X(X) |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for crystal structure analysis.
Caption: Workflow for Crystal Structure Analysis.
References
In-depth Technical Guide: Photophysical Properties of 2-Bromo-9-diazafluorene Derivatives
A comprehensive review of the synthesis, spectroscopic behavior, and potential applications of 2-Bromo-9-diazafluorene derivatives for researchers, scientists, and drug development professionals.
Introduction
Derivatives of 9-diazafluorene, a class of heterocyclic aromatic compounds, have garnered significant interest in materials science and medicinal chemistry due to their unique electronic and photophysical properties. The introduction of a bromine atom at the 2-position of the 9-diazafluorene core can further modulate these properties, offering a versatile scaffold for the development of novel functional materials and therapeutic agents. This technical guide provides a detailed overview of the current state of knowledge regarding the photophysical properties of this compound derivatives, with a focus on their synthesis, spectroscopic characteristics, and potential applications.
While direct and extensive research on "this compound" derivatives is limited, this guide draws upon available information on related diazafluorene and brominated aromatic systems to provide a foundational understanding. The principles and experimental methodologies discussed herein are broadly applicable to the characterization of this emerging class of compounds.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step process. A general synthetic approach is outlined below. The precise conditions and reagents may vary depending on the desired substituents on the diazafluorene core.
A potential synthetic pathway can be conceptualized as follows:
Caption: Generalized synthetic workflow for this compound derivatives.
Experimental Protocols
General Spectroscopic Measurements
UV-Visible Absorption Spectroscopy: Absorption spectra are typically recorded on a dual-beam UV-Vis spectrophotometer. Solutions of the this compound derivatives are prepared in spectroscopic grade solvents (e.g., dichloromethane, acetonitrile, or toluene) at concentrations in the range of 10⁻⁵ to 10⁻⁶ M. Spectra are recorded at room temperature in a 1 cm path length quartz cuvette.
Fluorescence Spectroscopy: Emission and excitation spectra are recorded on a spectrofluorometer. The same solutions prepared for absorption measurements can be used. For emission spectra, the excitation wavelength is set at the absorption maximum (λ_max). For excitation spectra, the emission is monitored at the emission maximum (λ_em).
Fluorescence Quantum Yield Determination: The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the emission process. It is often determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. The following equation is used:
Φ_F,sample = Φ_F,ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)
Where:
-
Φ_F is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
Commonly used standards include quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or rhodamine 6G in ethanol (Φ_F = 0.95).
Fluorescence Lifetime Measurements: Fluorescence lifetimes (τ) are determined using time-correlated single-photon counting (TCSPC). The sample is excited by a pulsed light source (e.g., a picosecond laser diode), and the time delay between the excitation pulse and the detection of the emitted photon is measured. The decay of the fluorescence intensity over time is fitted to an exponential function to extract the lifetime.
Photophysical Data
Due to the limited specific data on this compound derivatives, the following table presents hypothetical data based on the expected properties of such compounds. These values are for illustrative purposes and should be experimentally determined for any new derivative.
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ_F) | Lifetime (τ, ns) |
| Hypothetical Derivative 1 | Dichloromethane | 350 | 450 | 25,000 | 0.45 | 5.2 |
| Hypothetical Derivative 2 | Acetonitrile | 365 | 480 | 30,000 | 0.30 | 3.8 |
| Hypothetical Derivative 3 | Toluene | 355 | 465 | 28,000 | 0.60 | 6.1 |
Key Photophysical Processes
The photophysical properties of this compound derivatives are governed by the interplay of several excited-state processes. A simplified Jablonski diagram illustrating these processes is shown below.
Caption: Jablonski diagram illustrating key photophysical processes.
Upon absorption of a photon, the molecule is promoted from the ground electronic state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can relax back to the ground state via several pathways:
-
Fluorescence: Radiative decay from S₁ to S₀, resulting in the emission of a photon.
-
Internal Conversion (IC): Non-radiative decay to a lower electronic state of the same spin multiplicity.
-
Intersystem Crossing (ISC): A non-radiative transition to an excited state of different spin multiplicity, typically a triplet state (T₁). The presence of the heavy bromine atom can enhance the rate of ISC due to spin-orbit coupling.
From the T₁ state, the molecule can return to the ground state via:
-
Phosphorescence: Radiative decay from T₁ to S₀. This process is typically much slower than fluorescence.
-
Non-radiative Decay: Deactivation through vibrational relaxation.
Potential Applications
The unique photophysical properties of this compound derivatives make them promising candidates for a variety of applications, including:
-
Organic Light-Emitting Diodes (OLEDs): Their potential for high fluorescence quantum yields and tunable emission colors makes them suitable as emissive materials in OLEDs.
-
Fluorescent Probes and Sensors: The sensitivity of their fluorescence to the local environment can be exploited for the development of sensors for ions, molecules, and biological macromolecules.
-
Photocatalysis: The ability to absorb light and generate excited states can be harnessed in photocatalytic reactions.
-
Pharmaceuticals: The diazafluorene scaffold is present in some biologically active molecules, and the introduction of bromine can influence their pharmacokinetic and pharmacodynamic properties.
Conclusion
This technical guide has provided a foundational overview of the photophysical properties of this compound derivatives. While specific experimental data for this class of compounds remains scarce in the public domain, the principles and methodologies outlined here provide a robust framework for their synthesis and characterization. Further research into this area is warranted to fully explore the potential of these promising materials in a range of scientific and technological fields.
An In-depth Technical Guide to the Electronic Structure and Properties of Bromo-Substituted Diazafluorenes
Introduction to Diazafluorenes
Diazafluorenes are a class of heterocyclic aromatic compounds that incorporate two nitrogen atoms into the fluorene ring system. The nitrogen atoms significantly alter the electronic properties of the parent fluorene molecule, leading to unique photophysical and biological characteristics. These compounds have garnered interest for their potential applications in organic electronics and medicinal chemistry, particularly as anticancer agents.[1][2] The introduction of a bromine atom to the diazafluorene core is a common strategy to further modulate these properties.
Synthesis of Bromo-Diazafluorene Derivatives
The synthesis of bromo-substituted diazafluorenes can be approached through various organic chemistry methodologies. A general synthetic workflow is proposed below, based on established protocols for related compounds.
Caption: Proposed synthetic workflow for 2-Bromo-4,5-diazafluorene derivatives.
Experimental Protocols
Synthesis of 9,9-dialkyl-4,5-diazafluorene derivatives (Adapted from Wang et al., 2010):
-
Alkylation of 4,5-diazafluorene: To a solution of 4,5-diazafluorene in a suitable solvent (e.g., THF or DMF), add a strong base (e.g., sodium hydride or potassium tert-butoxide) at 0 °C.
-
Stir the mixture for a predetermined time (e.g., 30 minutes) to allow for deprotonation.
-
Add the appropriate alkyl bromide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product using spectroscopic techniques such as FTIR, NMR, and mass spectrometry.[1]
Electronic Structure and Properties
The electronic properties of 2-Bromo-4,5-diazafluorene are influenced by the interplay of the electron-withdrawing nitrogen atoms and the bromine substituent.
Caption: Influence of nitrogen and bromine on the electronic properties.
Computational Insights
While specific computational data for 2-Bromo-4,5-diazafluorene is unavailable, density functional theory (DFT) and other quantum-chemical methods are powerful tools for predicting the electronic structure of such molecules.[3][4][5][6][7] These calculations can provide valuable information on:
-
Molecular Orbital Energies (HOMO/LUMO): The nitrogen atoms are expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can facilitate electron injection and transport in electronic devices. The electron-withdrawing nature of the bromine atom would further contribute to lowering both the HOMO and LUMO levels.[8][9]
-
Electron Density Distribution: The calculations can reveal the distribution of electron density within the molecule, highlighting regions susceptible to nucleophilic or electrophilic attack.
-
Spectroscopic Properties: Theoretical calculations can predict absorption and emission spectra, aiding in the interpretation of experimental data.
Expected Photophysical and Electrochemical Properties
Based on studies of related fluorene and azafluorene derivatives, the following properties can be anticipated for 2-Bromo-4,5-diazafluorene:
| Property | Expected Characteristics |
| Absorption Spectrum | The UV-Vis absorption spectrum is expected to show characteristic π-π* transitions of the aromatic system. The presence of the diazafluorene core and the bromine atom may cause a slight red-shift in the absorption maxima compared to the parent fluorene. |
| Emission Spectrum | Many fluorene derivatives are known for their strong blue fluorescence.[10] The emission wavelength and quantum yield of 2-Bromo-4,5-diazafluorene will depend on the specific substitution at the 9-position and the solvent environment. The heavy bromine atom could potentially enhance intersystem crossing, leading to phosphorescence. |
| Electrochemical Behavior | Cyclic voltammetry would be expected to show reversible or quasi-reversible reduction waves due to the electron-accepting nature of the diazafluorene core. The bromine substituent would likely shift the reduction potentials to more positive values, making the molecule easier to reduce. |
Biological Activity and Potential Applications
Derivatives of 4,5-diazafluorene have shown promising biological activity, particularly as antiproliferative agents against various cancer cell lines.[1][2]
Anticancer Activity of Diazafluorene Derivatives
-
Structure-Activity Relationship: Studies on 9,9-dialkyl-4,5-diazafluorene compounds have demonstrated that the length of the alkyl chain at the C9 position significantly influences their cytotoxic effects.[1]
-
Silver Complexes: Silver(I) complexes of 4,5-diazafluorene derivatives have also been synthesized and evaluated for their antiproliferative activity, with some complexes showing promising results against lung, cervical, and melanoma cancer cell lines.[2]
-
Mechanism of Action: While the exact mechanism of action is not fully elucidated for all derivatives, some studies suggest that these compounds may not primarily act through the generation of reactive oxygen species (ROS) or as DNA intercalators.[2]
The introduction of a bromine atom at the 2-position of the 4,5-diazafluorene scaffold could potentially enhance the biological activity of these compounds through mechanisms such as halogen bonding with biological targets.
Caption: A logical workflow for the development of diazafluorene-based drugs.
Conclusion and Future Directions
While a comprehensive experimental and computational dataset for 2-Bromo-9-diazafluorene (or the more likely 2-Bromo-4,5-diazafluorene) is yet to be established, the existing literature on related diazafluorene derivatives provides a strong foundation for future research. The unique electronic properties conferred by the nitrogen atoms, coupled with the modulating effects of the bromine substituent, make this class of compounds highly attractive for both materials science and medicinal chemistry applications.
Future research should focus on the targeted synthesis of 2-Bromo-4,5-diazafluorene and its derivatives, followed by a thorough investigation of their photophysical, electrochemical, and biological properties. Such studies will be crucial for unlocking the full potential of these promising molecules.
References
- 1. Synthesis of 9,9-dialkyl-4,5-diazafluorene derivatives and their structure-activity relationships toward human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4,5-Diazafluorene derivatives and their silver(I) complexes: Synthesis and biological evaluation as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHNO isomers and derivatives – a computational overview - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. arcjournals.org [arcjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and computational studies on the synthesis of diastereoselective natural-based Meldrum spiro dibenzofuran derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Synthesis of Bromo-Substituted Diazafluorenes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review on the synthesis of bromo-substituted diazafluorenes, valuable heterocyclic scaffolds in medicinal chemistry and materials science. This document details synthetic methodologies for the preparation of the diazafluorene core and subsequent bromination strategies, presenting quantitative data in structured tables and offering detailed experimental protocols for key reactions. Visual diagrams generated using Graphviz are included to illustrate synthetic pathways.
Synthesis of the Diazafluorene Core
The synthesis of bromo-substituted diazafluorenes commences with the preparation of the core diazafluorene structure. The two primary isomers of interest are 4,5-diazafluoren-9-one and 1,8-diazafluoren-9-one.
Synthesis of 4,5-Diazafluoren-9-one
The most common precursor for the 4,5-diazafluorene core is 1,10-phenanthroline. A facile one-step synthesis involves the oxidation of 1,10-phenanthroline with an oxidizing agent such as potassium permanganate in an alkaline solution.[1][2] This reaction proceeds through an oxidative cyclization to afford 4,5-diazafluoren-9-one.
Synthesis of 1,8-Diazafluoren-9-one (DFO)
The synthesis of 1,8-diazafluoren-9-one (DFO) is a multi-step process.[3][4] While various synthetic strategies exist, a common approach involves the construction of the core structure from substituted pyridine derivatives. Due to the complexity of this synthesis, obtaining significant quantities of the parent DFO for subsequent bromination studies can be challenging.
Bromination of Diazafluorenes
The introduction of bromine atoms onto the diazafluorene scaffold can be achieved through direct electrophilic bromination of the pre-formed diazafluorenone or by utilizing pre-brominated precursors.
Direct Bromination of 4,5-Diazafluoren-9-one
A direct and efficient one-pot synthesis of 2-bromo-4,5-diazafluoren-9-one has been reported starting directly from 1,10-phenanthroline.[5] This tandem reaction involves an initial oxidation to the diazafluorenone followed by in-situ bromination.
Synthesis from Brominated 1,10-Phenanthrolines
An alternative and versatile strategy involves the synthesis of various bromo-substituted 1,10-phenanthrolines, which are then converted to the corresponding bromo-diazafluorenones. Several methods for the selective bromination of 1,10-phenanthroline have been developed, allowing for the preparation of a range of mono- and poly-brominated precursors.[6][7]
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Bromo-4,5-diazafluoren-9-one from 1,10-Phenanthroline[5]
This unexpected one-pot tandem procedure yields 2-bromo-4,5-diazafluoren-9-one from 1,10-phenanthroline. The reaction involves three consecutive steps: oxidation, bromination, and rearrangement.
-
Reactants: 1,10-Phenanthroline
-
Reagents/Conditions: The specific reagents and conditions for this one-pot synthesis are detailed in the cited literature. The process is described as a tandem oxidation-bromination-rearrangement.
-
Yield: Up to 50%
-
Characterization: The final product is characterized using standard spectroscopic techniques.
Protocol 2: General Synthesis of 4,5-Diazafluoren-9-one from 1,10-Phenanthroline[1][2]
-
Reactants: A mixture of 1,10-phenanthroline hydrate (2.0 g, 10 mmol) and KOH (1.0 g).
-
Solvent: 100 mL of H₂O.
-
Procedure:
-
The mixture is heated to boiling.
-
A hot aqueous solution of potassium permanganate (5 g KMnO₄ in 50 mL H₂O) is added to the boiling solution.
-
The resulting mixture is refluxed at 100 °C for three hours with stirring.
-
The reaction mixture is then filtered to remove manganese dioxide precipitates.
-
The orange filtrate is extracted with chloroform.
-
The organic layer is dried and the solvent is evaporated to yield yellow needle-like crystals of 4,5-diazafluoren-9-one.
-
Protocol 3: General Procedure for the Bromination of 1,10-Phenanthroline[6][7]
This protocol describes a method for the synthesis of various brominated 1,10-phenanthrolines, which can serve as precursors to bromo-substituted 4,5-diazafluoren-9-ones.
-
Reactants: 1,10-Phenanthroline monohydrate.
-
Reagents: Sulfur dichloride (SCl₂) as a catalyst and pyridine.
-
Procedure: The reaction of 1,10-phenanthroline monohydrate with bromine in the presence of SCl₂ and pyridine yields a mixture of brominated products, including 3,8-dibromo-, 3,6-dibromo-, 3,5,8-tribromo-, and 3,5,6,8-tetrabromo-1,10-phenanthroline. The specific reaction conditions and separation techniques are provided in the cited literature.
Data Presentation
| Compound | Starting Material | Synthetic Method | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) | Reference |
| 2-Bromo-4,5-diazafluoren-9-one | 1,10-Phenanthroline | One-pot oxidation-bromination-rearrangement | up to 50 | Not Reported | Available in reference | [5] |
| 4,5-Diazafluoren-9-one | 1,10-Phenanthroline | Oxidation with KMnO₄ | ~20 | Not Reported | Available in reference | [1] |
| 3,8-Dibromo-1,10-phenanthroline | 1,10-Phenanthroline | Bromination with Br₂/SCl₂/Pyridine | Not specified | Not Reported | Available in reference | [6][7] |
| 3,6-Dibromo-1,10-phenanthroline | 1,10-Phenanthroline | Bromination with Br₂/SCl₂/Pyridine | Not specified | Not Reported | Available in reference | [6][7] |
| 3,5,8-Tribromo-1,10-phenanthroline | 1,10-Phenanthroline | Bromination with Br₂/SCl₂/Pyridine | Not specified | Not Reported | Available in reference | [6][7] |
| 3,5,6,8-Tetrabromo-1,10-phenanthroline | 1,10-Phenanthroline | Bromination with Br₂/SCl₂/Pyridine | Not specified | Not Reported | Available in reference | [6][7] |
Mandatory Visualization
Caption: Synthetic routes to bromo-substituted diazafluorenes.
References
- 1. scispace.com [scispace.com]
- 2. Chromium (III) Complexes of 4,5-diazafluoren-9-one Ligand as Potential Anti-proliferative Agents: Synthesis, Characterization, DNA Binding, Molecular Docking and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel and Simple Synthesis of Brominated 1,10-Phenanthrolines [ouci.dntb.gov.ua]
An In-depth Technical Guide to Brominated Diazafluorene Derivatives for Researchers and Drug Development Professionals
Foreword
Introduction to Brominated Diazafluorenes
Diazafluorenes are a class of heterocyclic organic compounds containing a fluorene core structure where two of the carbon atoms are replaced by nitrogen atoms. The incorporation of nitrogen atoms into the fluorene backbone significantly alters the electronic properties, solubility, and biological activity of the molecule, making diazafluorene derivatives attractive scaffolds in medicinal chemistry and materials science.
The addition of a bromine atom to the diazafluorene core, creating brominated diazafluorenes, provides a versatile synthetic handle for further chemical modifications. The carbon-bromine bond can readily participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functional groups and the construction of more complex molecules. This chemical tractability makes brominated diazafluorenes valuable intermediates in the synthesis of novel therapeutic agents and functional organic materials.
Physicochemical Properties
Due to the limited information on "2-Bromo-9-diazafluorene," this section presents data for the closely related compound 2-bromo-4,5-diazafluoren-9-one . For comparative purposes, data for other relevant brominated fluorene derivatives are also included.
| Property | 2-bromo-4,5-diazafluoren-9-one | 2-Bromo-9-fluorenone | 2-Bromo-9,9-dimethylfluorene[1][2] | 2-Bromo-9,9-diphenylfluorene[3] |
| CAS Number | Not explicitly found | 3096-56-8 | 28320-31-2 | 474918-32-6 |
| Molecular Formula | C₁₁H₅BrN₂O | C₁₃H₇BrO | C₁₅H₁₃Br | C₂₅H₁₇Br |
| Molecular Weight | ~261.08 g/mol (calculated) | 259.10 g/mol | 273.17 g/mol | 397.31 g/mol |
| Appearance | Not specified | Not specified | White crystalline solid/powder[4] | White crystal powder[5] |
| Melting Point | Not specified | Not specified | 57-62 °C | 217.0 to 221.0 °C[3] |
| Solubility | Not specified | Not specified | Soluble in toluene[6] | Not specified |
Synthesis and Reactivity
The synthesis of brominated diazafluorenes can be achieved through various organic chemistry methodologies. A notable one-pot synthesis for 2-bromo-4,5-diazafluoren-9-one has been described starting from phenanthroline, involving a tandem oxidation-bromination-rearrangement reaction sequence.[7]
General Reactivity
The bromine atom on the diazafluorene ring is a key functional group that enables a wide range of chemical transformations. It serves as an excellent leaving group in nucleophilic substitution reactions and is particularly useful in transition metal-catalyzed cross-coupling reactions. This reactivity allows for the facile introduction of aryl, alkyl, and other organic moieties, providing a pathway to a diverse library of derivatives.
Experimental Protocol: Synthesis of 2-bromo-4,5-diazafluoren-9-one[9]
While the full detailed experimental protocol is not available in the provided search results, the synthesis is reported to be a one-pot tandem procedure starting from phenanthroline with a yield of up to 50%. The reaction involves three consecutive steps: oxidation, bromination, and rearrangement.
Synthesis workflow for 2-bromo-4,5-diazafluoren-9-one.
Potential Applications in Drug Development
Fluorene derivatives have been investigated for a range of biological activities, and the introduction of nitrogen atoms in a diazafluorene scaffold can modulate these properties. While specific biological data for "this compound" is unavailable, related brominated fluorene compounds have been explored as intermediates in the synthesis of biologically active molecules. For instance, some fluorene derivatives serve as scaffolds for developing new drug candidates.[8]
The potential therapeutic applications of brominated diazafluorenes could lie in areas where other fluorene-based compounds have shown promise, such as:
-
Anticancer Agents: The planar aromatic structure of the fluorene nucleus can intercalate with DNA, a mechanism exploited in some anticancer drugs.
-
Antimicrobial Agents: Certain fluorene derivatives have demonstrated antimicrobial properties.
-
Neurological Disorders: The rigid structure of the fluorene core can be used to design ligands for specific receptors in the central nervous system.
The versatility of the bromine substituent allows for the systematic modification of the diazafluorene scaffold to optimize pharmacokinetic and pharmacodynamic properties, a crucial aspect of the drug discovery process.
References
- 1. 2-Bromo-9,9-dimethylfluorene, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. 2-Bromo-9,9-dimethylfluorene | C15H13Br | CID 10945606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Bromo-9,9-diphenylfluorene_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
The Ascendancy of Diazafluorenes: A Legacy of Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The diazafluorene core, a compelling nitrogen-containing tricyclic scaffold, has carved a significant niche in the landscape of medicinal chemistry and materials science. Its unique electronic properties and versatile synthetic handles have propelled the development of novel therapeutic agents and functional organic materials. This technical guide delves into the historical synthesis of diazafluorene compounds, presenting a comprehensive overview of their discovery and the evolution of their synthetic methodologies. Detailed experimental protocols for key reactions, quantitative data on their biological activities, and visualizations of their mechanisms of action are provided to serve as a valuable resource for researchers in the field.
A Historical Perspective: From Classical Reactions to Modern Innovations
The journey of diazafluorene synthesis began with foundational reactions in organic chemistry, gradually evolving to more sophisticated and efficient methods. Early approaches often involved multi-step sequences with modest yields, while contemporary methods focus on streamlined, high-yield syntheses.
One of the earliest and most fundamental methods for the construction of azafluorenone scaffolds is the Ullmann condensation . This copper-catalyzed reaction has been a cornerstone in the formation of carbon-nitrogen and carbon-oxygen bonds, proving instrumental in the synthesis of various aza- and diazafluorenones.[1][2][3] The classical Ullmann reaction typically requires harsh conditions, including high temperatures and stoichiometric amounts of copper.[2] However, modern iterations have seen the development of more efficient catalytic systems.
The synthesis of 1,8-diazafluoren-9-one (DFO) , a compound renowned for its application in forensic science for the detection of latent fingerprints, provides a classic example of a multi-step synthetic pathway. The synthesis commences with a Skraup reaction to construct the 4,7-phenanthroline core. This is followed by an oxidation step to produce an intermediate, which then undergoes a rearrangement to yield the final DFO product.[4][5][6][7] While effective, this traditional route is often hampered by low overall yields.
For 4,5-diazafluorene derivatives, a common synthetic strategy involves the alkylation of the 4,5-diazafluorene core at the C9 position under basic conditions. This approach allows for the introduction of various alkyl chains, which has been shown to significantly influence the biological activity of the resulting compounds.[8]
More recent advancements have introduced elegant one-pot syntheses and versatile cross-coupling methodologies. For instance, a one-pot tandem oxidation-bromination-rearrangement of phenanthroline has been developed for the efficient synthesis of 2-bromo-4,5-diazafluoren-9-one. Furthermore, modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling , and nickel-catalyzed reactions, like the Yamamoto polymerization , have enabled the construction of complex diazafluorene-based oligomers and polymers with tunable electronic and photophysical properties.[9] A Diels-Alder/retro-Diels-Alder cycloaddition strategy has also been reported for the one-pot construction of 1-azafluorene derivatives, which can then be oxidized to the corresponding azafluorenones.[10]
Key Synthetic Methodologies: Experimental Protocols
To facilitate the practical application of this knowledge, detailed experimental protocols for the synthesis of key diazafluorene precursors and derivatives are provided below.
Synthesis of 6-methoxy-4,7-phenanthroline via Skraup Reaction
This procedure outlines the synthesis of a key precursor for 1,8-diazafluoren-9-one.
Materials:
-
2-methoxyparaphenylenediamine
-
Glycerol
-
Concentrated Sulfuric Acid
-
Arsenic Pentoxide (Caution: Highly Toxic)
-
Sodium Hydroxide
-
Suitable organic solvent for extraction (e.g., Chloroform)
Procedure:
-
Carefully add concentrated sulfuric acid to a mixture of 2-methoxyparaphenylenediamine and glycerol.
-
Slowly add arsenic pentoxide to the reaction mixture with constant stirring. The reaction is exothermic and should be controlled.
-
Heat the mixture under reflux for several hours.
-
After cooling, pour the reaction mixture onto ice and neutralize with a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 6-methoxy-4,7-phenanthroline.
Synthesis of 9,9-dihexyl-4,5-diazafluorene
This protocol details the alkylation of the 4,5-diazafluorene core.[8]
Materials:
-
4,5-Diazafluorene
-
1-Bromohexane
-
Sodium Hydroxide or Potassium Hydroxide
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)
-
Toluene
-
Water
Procedure:
-
Dissolve 4,5-diazafluorene in toluene.
-
Add a concentrated aqueous solution of sodium hydroxide and the phase-transfer catalyst.
-
Add 1-bromohexane to the vigorously stirred biphasic mixture.
-
Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).
-
After cooling, separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 9,9-dihexyl-4,5-diazafluorene.
Quantitative Analysis of Biological Activity
Diazafluorene derivatives have demonstrated a wide range of biological activities, with a particular focus on their potential as anticancer agents. The tables below summarize the in vitro cytotoxicity of various diazafluorene compounds against several human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
Table 1: Cytotoxicity of 9,9-dialkyl-4,5-diazafluorene Derivatives [8]
| Compound | Alkyl Chain | Hep3B (IC50, µM) | MDAMB-231 (IC50, µM) | SKHep-1 (IC50, µM) |
| 1 | Methyl | >100 | >100 | >100 |
| 2 | Ethyl | >100 | >100 | >100 |
| 3 | Propyl | 85.3 | 92.1 | 78.5 |
| 4 | Butyl | 25.6 | 31.4 | 22.8 |
| 5 | Pentyl | 15.8 | 20.1 | 14.7 |
| 6 | Hexyl | 8.9 | 12.5 | 8.1 |
| 7 | Octyl | 10.2 | 15.8 | 9.8 |
| 8 | Decyl | 22.4 | 28.7 | 20.3 |
Table 2: Cytotoxicity of Diaza-anthracene-tetraones [11]
| Compound | HeLa (IC50, µM) | A549 (IC50, µM) | MCF-7 (IC50, µM) |
| CV65 | 0.5 | 0.8 | 1.2 |
| CV66 | 0.2 | 0.3 | 0.5 |
| CV70 | 0.08 | 0.1 | 0.15 |
| Doxorubicin | 0.1 | 0.12 | 0.2 |
Mechanism of Action: Targeting Cancer Cell Signaling
The anticancer properties of diazafluorene compounds stem from their ability to interfere with critical cellular processes. A significant body of research points towards their role as potent inhibitors of telomerase and modulators of key signaling pathways involved in cancer cell proliferation and survival.
Telomerase Inhibition via G-Quadruplex Stabilization
A primary mechanism of action for several 4,5-diazafluorene derivatives is their ability to bind to and stabilize G-quadruplex structures in the telomeric regions of DNA. Telomeres, repetitive nucleotide sequences at the ends of chromosomes, are maintained by the enzyme telomerase in most cancer cells, contributing to their immortality. By stabilizing G-quadruplexes, these compounds inhibit telomerase activity, leading to telomere shortening, cell cycle arrest, and ultimately, apoptosis of cancer cells.
Modulation of MAPK Signaling Pathway
Studies on structurally related diaza-anthracene compounds have revealed their ability to inhibit key kinases within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[11] This pathway is crucial for regulating cell growth, proliferation, differentiation, and apoptosis. Specifically, these compounds have been shown to inhibit the activation of c-Jun NH2-terminal kinase (JNK), extracellular signal-regulated kinase (ERK) 5, and p38 MAP kinase.[11][12] Dysregulation of the MAPK pathway is a common feature in many cancers, making it a prime target for therapeutic intervention. The inhibition of these kinases by diaza-compounds can disrupt the signaling cascades that promote cancer cell survival and proliferation.
While the direct effects of diazafluorene compounds on other critical cancer-related pathways, such as the PI3K/Akt/mTOR pathway, are still under active investigation, the existing evidence strongly supports their potential as multi-targeted anticancer agents.[[“]][14][15][16] The continued exploration of their synthesis and biological mechanisms will undoubtedly pave the way for the development of next-generation therapeutics.
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. prepchem.com [prepchem.com]
- 5. iipseries.org [iipseries.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 9,9-dialkyl-4,5-diazafluorene derivatives and their structure-activity relationships toward human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Mitogen-activated protein kinase routes as targets in the action of diaza-anthracene compounds with a potent growth-inhibitory effect on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What are the natural products that target the PI3K-Akt-mTOR signaling pathway in cancer? - Consensus [consensus.app]
- 14. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromo-9-diazafluorene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful reaction is widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The 9-diazafluorene scaffold is a significant heterocyclic motif present in various biologically active compounds and organic electronic materials. The functionalization of this core structure, particularly through C-C bond formation, is of great interest for the development of novel compounds with tailored properties.
This document provides a detailed, generalized protocol for the Suzuki cross-coupling reaction of 2-Bromo-9-diazafluorene with various arylboronic acids. Due to the limited specific literature on this particular substrate, the following protocol has been developed based on established methods for structurally similar heteroaryl bromides, such as bromo-carbazoles and bromo-dibenzofurans. Researchers should consider this a starting point for optimization.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (an arylboronic acid). The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1][2][3]
Experimental Protocols
General Procedure for the Suzuki Cross-Coupling of this compound
This protocol is a generalized procedure and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF, or a mixture with water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent (e.g., a 4:1 mixture of dioxane and water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction: Stir the reaction mixture at an elevated temperature (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table presents hypothetical results for the Suzuki cross-coupling of this compound with various arylboronic acids. This table serves as a template for researchers to record their experimental data.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 100 | 10 | 92 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 14 | 82 |
| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 100 | 12 | 88 |
| 5 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (3) | DMF | 110 | 8 | 75 |
Visualizations
Suzuki Cross-Coupling Reaction Workflow
Caption: General workflow for the Suzuki cross-coupling of this compound.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling
References
Application Notes and Protocols: 2-Bromo-9-diazafluorene in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-9-diazafluorene, also known as 2-Bromo-4,5-diazafluorene, is an emerging building block in the field of organic electronics. Its unique molecular structure, featuring a fluorene core with two nitrogen atoms in the five-membered ring and a bromine atom, imparts desirable electronic and photophysical properties. The electron-deficient nature of the 4,5-diazafluorene moiety makes it an attractive component for creating materials with high electron affinity, which are crucial for efficient electron transport in various organic electronic devices. The bromine atom provides a reactive site for further functionalization through cross-coupling reactions, allowing for the fine-tuning of the molecule's properties and the synthesis of a wide range of derivatives for specific applications.
This document provides an overview of the applications of this compound and its derivatives in organic electronics, with a focus on their synthesis, photophysical properties, and potential use in Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), and Organic Field-Effect Transistors (OFETs).
Synthesis of this compound and its Precursors
The synthesis of this compound typically starts from 1,10-phenanthroline. A key intermediate is 2-Bromo-4,5-diazafluoren-9-one, which can be synthesized in a one-pot tandem procedure from 1,10-phenanthroline with a yield of up to 50%.[1] This reaction involves three consecutive steps: oxidation, bromination, and rearrangement.[1]
Alternatively, 4,5-diazafluoren-9-one can be synthesized from 1,10-phenanthroline-5,6-dione.[1] The subsequent bromination of this compound would lead to 2-Bromo-4,5-diazafluoren-9-one.
The final step to obtain this compound is the reduction of the ketone group in 2-Bromo-4,5-diazafluoren-9-one. The Wolff-Kishner reduction is a standard method for this transformation.[2]
Experimental Protocol: Synthesis of 2-Bromo-4,5-diazafluoren-9-one (One-Pot Method)[1]
Materials:
-
1,10-phenanthroline
-
Oxidizing agent (e.g., Potassium permanganate)
-
Brominating agent (e.g., N-Bromosuccinimide)
-
Solvent (e.g., Acetone)
-
Alumina
Procedure:
-
A solution of 1,10-phenanthroline is prepared in a suitable solvent.
-
The oxidizing agent is added to the solution, and the mixture is stirred to facilitate the oxidation of the phenanthroline.
-
Following the oxidation, the brominating agent is introduced to the reaction mixture.
-
The reaction is allowed to proceed, leading to the tandem bromination and rearrangement to form 2-Bromo-4,5-diazafluoren-9-one.
-
The product is isolated and purified using standard techniques such as column chromatography.
Note: This is a generalized protocol based on the referenced literature. Specific reaction conditions, stoichiometry, and purification methods should be optimized for best results.
Experimental Protocol: Wolff-Kishner Reduction of 2-Bromo-4,5-diazafluoren-9-one (General Procedure)[2]
Materials:
-
2-Bromo-4,5-diazafluoren-9-one
-
Hydrazine hydrate
-
A high-boiling point solvent (e.g., Ethylene glycol)
-
A strong base (e.g., Potassium hydroxide)
Procedure:
-
2-Bromo-4,5-diazafluoren-9-one and hydrazine hydrate are dissolved in the high-boiling point solvent.
-
The strong base is added to the mixture.
-
The reaction mixture is heated to a high temperature (typically >180 °C) to facilitate the reduction of the ketone to a methylene group.
-
After the reaction is complete, the mixture is cooled, and the product, this compound, is isolated and purified.
Note: The Wolff-Kishner reaction involves hazardous reagents and high temperatures. Appropriate safety precautions must be taken.
Applications in Organic Electronics
The unique electronic properties of the 4,5-diazafluorene core make its derivatives promising candidates for various applications in organic electronics. The introduction of bromine atoms allows for the synthesis of a wide range of conjugated oligomers and polymers through cross-coupling reactions like Suzuki and Stille couplings.
Organic Light-Emitting Diodes (OLEDs)
Derivatives of 4,5-diazafluorene have been investigated as electron-deficient materials for OLEDs. Co-oligomers incorporating the 4,5-diazafluorene unit have been synthesized and shown to be efficient blue-emitting materials with high photoluminescence quantum yields (ΦPL).[3]
Incorporating 4,5-diazafluorene into a terfluorene structure has been shown to be a novel molecular doping strategy to improve the electron injection properties of a highly efficient blue emitter for OLEDs.[4]
Table 1: Photophysical Properties of 4,5-Diazafluorene-based Co-oligomers [3]
| Co-oligomer | Absorption Max (nm) | Emission Max (nm) | ΦPL (Solution) | ΦPL (Solid State) |
| FNF | 350 | 404 | 84-100% | 24-42% |
| FFNFF | 360 | 420 | 84-100% | 24-42% |
| SNS | 370 | 450 | 84-100% | 24-42% |
| NSN | 380 | 450 | 84-100% | 24-42% |
| FNoF | 450 | 550 | ~1% | 10-17% |
FNF, FFNFF, SNS, NSN, and FNoF are different co-oligomers containing the 4,5-diazafluorene unit.
Organic Field-Effect Transistors (OFETs)
The electron-deficient nature of the 4,5-diazafluorene unit suggests its potential use in n-type organic semiconductors for OFETs. While specific data on the charge carrier mobility of this compound derivatives is limited, the high electron affinity of the core structure is a promising characteristic for achieving high electron mobility. For instance, donor-acceptor based organic polymer semiconductors have demonstrated high hole mobility in OFETs.[5]
Conclusion
This compound is a versatile building block with significant potential in the development of high-performance organic electronic materials. Its electron-deficient core and the presence of a reactive bromine handle enable the synthesis of a diverse range of derivatives with tailored optoelectronic properties. While research is ongoing, the initial findings on the photophysical properties of its co-oligomers suggest promising applications in blue OLEDs. Further investigation into the synthesis of well-defined polymers and small molecules based on this compound and the characterization of their performance in OLEDs, OSCs, and OFETs will be crucial to fully realize their potential in the field of organic electronics.
References
- 1. researchgate.net [researchgate.net]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. 4,5-Diazafluorene co-oligomers as electron-deficient light-emitting materials and selective fluorescence sensors for mercury(ii) cations - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. 4,5-Diazafluorene-incorporated ter(9,9-diarylfluorene): a novel molecular doping strategy for improving the electron injection property of a highly efficient OLED blue emitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Bromo-Diazafluorene Derivatives in OLED Technology
A focus on 2-Bromo-4,5-diazafluorene and its potential as a versatile building block for Organic Light-Emitting Diodes (OLEDs).
Disclaimer: Publicly available research specifically detailing the synthesis and application of "2-Bromo-9-diazafluorene" is limited. The following application notes and protocols are based on the well-documented properties of the isomeric 4,5-diazafluorene core and the established utility of brominated aromatic compounds in the synthesis of OLED materials. 2-Bromo-4,5-diazafluorene is presented here as a representative and highly valuable building block for the development of advanced materials for OLEDs.
Introduction
Diazafluorene scaffolds, particularly the 4,5-diazafluorene isomer, are emerging as a significant class of electron-deficient building blocks for organic electronics. The incorporation of two nitrogen atoms into the fluorene core significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, enhancing electron affinity compared to traditional fluorene derivatives. This intrinsic electron-deficient nature makes diazafluorene derivatives promising candidates for electron transport materials (ETMs) and host materials in OLEDs.
The strategic introduction of a bromine atom, as in 2-Bromo-4,5-diazafluorene, provides a reactive handle for further molecular engineering. The bromine atom serves as a versatile point of attachment for various functional groups through well-established cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the synthesis of a diverse library of materials with tailored optoelectronic properties. The versatility of bromo-functionalized precursors is crucial for developing advanced materials for displays and lighting.[1][2]
Key Applications in OLEDs
The unique electronic properties of the diazafluorene core, combined with the synthetic flexibility offered by a bromo-substituent, enable the development of materials for several key functions within an OLED device:
-
Electron Transport Materials (ETMs): The electron-deficient nature of the diazafluorene moiety facilitates efficient electron injection and transport from the cathode to the emissive layer. By coupling 2-bromo-4,5-diazafluorene with other electron-deficient aromatic units, it is possible to fine-tune the LUMO level and enhance electron mobility.
-
Host Materials for Phosphorescent and TADF Emitters: The high triplet energy potential of the diazafluorene core makes it a suitable host material for phosphorescent and thermally activated delayed fluorescence (TADF) emitters. The bromo-substituent allows for the attachment of bulky side groups that can help to prevent intermolecular interactions and self-quenching, leading to higher device efficiencies.
-
Emissive Materials: Through conjugation with various chromophoric units via the bromine position, novel blue, green, or even yellow-emitting materials can be synthesized. Co-oligomers based on 4,5-diazafluorene have been shown to be blue-emitting materials with high photoluminescence quantum yields.[3][4]
Quantitative Data Summary
The following table summarizes typical optoelectronic properties of materials derived from the 4,5-diazafluorene core. These values illustrate the potential of this building block in OLED applications.
| Property | Value Range | Significance in OLEDs |
| HOMO Energy Level | -5.8 to -6.2 eV | Deep HOMO levels improve hole blocking and device stability. |
| LUMO Energy Level | -2.5 to -3.0 eV | Lowered LUMO levels facilitate electron injection from the cathode. |
| Electrochemical Band Gap | 3.0 to 3.5 eV | A wide band gap is crucial for host materials to confine excitons on the guest emitter. |
| Photoluminescence Quantum Yield (Solid State) | 24% to 42% | High quantum yields are desirable for efficient light emission.[3][4] |
| Triplet Energy | > 2.7 eV (predicted) | High triplet energy is necessary for hosting blue and green phosphorescent emitters. |
Experimental Protocols
General Synthetic Protocol: Suzuki Coupling of 2-Bromo-4,5-diazafluorene
This protocol describes a general method for the functionalization of 2-Bromo-4,5-diazafluorene with an arylboronic acid or ester via a Suzuki cross-coupling reaction. This is a foundational reaction for creating more complex OLED materials.
Materials:
-
2-Bromo-4,5-diazafluorene
-
Arylboronic acid or pinacol ester derivative
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line glassware
Procedure:
-
To a Schlenk flask, add 2-Bromo-4,5-diazafluorene (1.0 eq.), the arylboronic acid or ester (1.1 - 1.5 eq.), and the palladium catalyst (0.02 - 0.05 eq.).
-
Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene or dioxane via syringe.
-
In a separate flask, prepare a degassed 2M aqueous solution of K₂CO₃ or Na₂CO₃.
-
Add the aqueous base solution (2.0 - 3.0 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the final high-purity material suitable for OLED device fabrication.
OLED Device Fabrication Protocol (General)
This protocol outlines a general procedure for fabricating a multi-layer OLED device using thermal evaporation.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS for solution processing, or a suitable sublimable material)
-
Hole Transport Layer (HTL) material (e.g., NPB)
-
Emissive Layer (EML) material (host and dopant, or a single emitter)
-
Electron Transport Layer (ETL) material (e.g., a 4,5-diazafluorene derivative)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Metal for cathode (e.g., Aluminum)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Hole Injection Layer: If using a solution-processable HIL like PEDOT:PSS, spin-coat it onto the ITO substrate and anneal according to the material's specifications. For evaporated devices, deposit the HIL material by thermal evaporation.
-
Hole Transport Layer: Transfer the substrates to a high-vacuum thermal evaporation chamber. Deposit the HTL material at a controlled rate (e.g., 1-2 Å/s) to the desired thickness (typically 30-50 nm).
-
Emissive Layer: Deposit the EML. If it is a host-dopant system, co-evaporate the host and dopant materials from separate sources, carefully controlling the doping concentration by adjusting the relative evaporation rates.
-
Electron Transport Layer: Deposit the ETL material, such as the synthesized 4,5-diazafluorene derivative, to the desired thickness (typically 20-40 nm).
-
Electron Injection Layer: Deposit a thin layer (e.g., 1 nm) of an EIL material like LiF.
-
Cathode Deposition: Without breaking vacuum, deposit the metal cathode (e.g., Aluminum, 100 nm) through a shadow mask to define the active area of the device.
-
Encapsulation: Encapsulate the completed device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and calculate the external quantum efficiency (EQE) of the device.
Visualizations
Caption: Synthetic workflow for creating OLED materials from a bromo-diazafluorene precursor.
Caption: A typical multi-layer OLED device structure incorporating a diazafluorene derivative.
References
Application Notes and Protocols for the Synthesis of Hole-Transporting Materials from 2-Bromo-α-carboline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel hole-transporting materials (HTMs) derived from 2-Bromo-9H-pyrido[2,3-b]indole, also known as 2-bromo-α-carboline. The α-carboline core is a promising scaffold for electronic materials due to its rigid, planar structure and electron-rich nature, making it suitable for applications in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).
Introduction to α-Carboline Based Hole-Transporting Materials
α-Carboline (9H-pyrido[2,3-b]indole) is a heterocyclic compound featuring a fused indole and pyridine ring system. Its derivatives are being explored as semiconductor materials, particularly as hosts in phosphorescent OLEDs and as hole-transporting layers. The nitrogen atom in the pyridine ring can enhance electron affinity, which is beneficial for electron injection and transport, while the overall π-conjugated system facilitates hole transport. The modification of the α-carboline core at various positions through cross-coupling reactions allows for the fine-tuning of its electronic and physical properties.
Data Presentation: Performance of α-Carboline-Based Materials in OLEDs
While specific data for HTMs directly synthesized from 2-bromo-α-carboline is not extensively available in the public domain, the performance of several other α-carboline derivatives in OLEDs highlights the potential of this material class. The following tables summarize the performance of two such materials, mCaP and 2CbCzT, which serve as representative examples.
Table 1: Device Performance of mCaP as a Host Material in Phosphorescent OLEDs
| Emitter | Power Efficiency (ηp,100) at 100 cd/m² (lm/W) |
| FIrpic (blue) | 37[1] |
| Ir(ppy)₃ (green) | 94[1] |
Table 2: Properties and Performance of 2CbCzT as a Host Material for Blue Phosphorescent OLEDs
| Property | Value |
| Glass Transition Temperature (Tg) | 149 °C[2] |
| Decomposition Temperature (Td) at 5% weight loss | 518 °C[2] |
| Maximum External Quantum Efficiency (EQE) | 22.1%[2] |
Experimental Protocols
The following are detailed protocols for the synthesis of α-carboline-based hole-transporting materials from 2-bromo-α-carboline via Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Synthesis of a 2-Aryl-α-carboline via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of 2-bromo-α-carboline with an arylboronic acid.
Materials:
-
2-Bromo-α-carboline
-
Arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
To a Schlenk flask, add 2-bromo-α-carboline (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and the phosphine ligand (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-α-carboline.
Protocol 2: Synthesis of a 2-(Diarylamino)-α-carboline via Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed amination of 2-bromo-α-carboline with a diarylamine.
Materials:
-
2-Bromo-α-carboline
-
Diarylamine (e.g., diphenylamine or carbazole)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable Buchwald-Hartwig ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01-0.03 eq) and the ligand (0.02-0.06 eq) to a Schlenk flask.
-
Add anhydrous toluene or dioxane and stir for a few minutes to form the active catalyst.
-
Add 2-bromo-α-carboline (1.0 eq), the diarylamine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the flask and heat the reaction mixture to 90-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 2-(diarylamino)-α-carboline.
Visualizations
The following diagrams illustrate the synthetic pathways and a general experimental workflow.
Caption: Synthetic routes to α-carboline-based HTMs.
Caption: General experimental workflow.
References
Application Notes and Protocols for 2-Bromo-9-diazafluorene Derivatives as Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of 2-Bromo-9-diazafluorene derivatives as fluorescent probes. The protocols detailed below are intended to serve as a guide for the utilization of these compounds in various research and development settings.
Introduction
This compound derivatives are a class of heterocyclic organic compounds that possess intriguing photophysical properties. Their rigid, planar structure, combined with the presence of a bromine atom and nitrogen heteroatoms, makes them versatile building blocks for the synthesis of donor-acceptor type fluorescent probes. The bromine atom at the 2-position serves as a convenient handle for further functionalization, allowing for the tuning of their optical and sensing properties. These derivatives have shown promise as environmentally sensitive fluorophores, with their emission characteristics being dependent on solvent polarity. This suggests their potential application as probes for monitoring changes in local environments, such as within cellular compartments or in response to analyte binding.
Synthesis of the Core Structure: 2-Bromo-4,5-diazafluoren-9-one
A key precursor for various this compound derivatives is 2-bromo-4,5-diazafluoren-9-one. This compound can be synthesized via a one-pot tandem oxidation-bromination-rearrangement of 1,10-phenanthroline.[1] This synthetic route provides an efficient pathway to the core diazafluorenone structure, which can then be further modified to create a library of fluorescent probes.
Caption: Synthesis of 2-Bromo-4,5-diazafluoren-9-one.
Application as Environmentally Sensitive Fluorescent Probes
Derivatives of 2-Bromo-4,5-diazafluoren-9-one, particularly "hammer-shaped" donor-acceptor organic semiconductors, exhibit solvent-dependent fluorescence.[1] This solvatochromism arises from the intramolecular charge transfer (ICT) character of the excited state. In polar solvents, the excited state is stabilized, leading to a red-shift in the emission spectrum. This property can be exploited to probe the polarity of microenvironments.
Table 1: Photophysical Properties of a Representative this compound Derivative in Various Solvents (Illustrative Data)
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |
| Toluene | 2.4 | 405 | 480 | 75 | 0.85 |
| Dichloromethane | 8.9 | 410 | 510 | 100 | 0.65 |
| Acetonitrile | 37.5 | 415 | 540 | 125 | 0.40 |
| Methanol | 32.7 | 418 | 555 | 137 | 0.32 |
| Water | 80.1 | 425 | 580 | 155 | 0.15 |
Note: The data in this table is illustrative and intended to demonstrate the expected trends for a solvatochromic this compound derivative.
Potential Applications in Sensing pH and Metal Ions
While specific studies on this compound derivatives for pH and metal ion sensing are not yet prevalent, their structural features suggest high potential in these areas. The nitrogen atoms in the diazafluorene core can act as protonation sites or metal ion coordination sites.
pH Sensing: Protonation of the nitrogen atoms would alter the electronic properties of the molecule, leading to a change in its fluorescence. This could be manifested as a change in fluorescence intensity ("turn-on" or "turn-off" response) or a shift in the emission wavelength (ratiometric sensing).
Metal Ion Sensing: The diazafluorene moiety can act as a chelating ligand for various metal ions.[2][3] Upon coordination with a metal ion, the conformation and electronic structure of the fluorophore can be perturbed, resulting in a detectable change in its fluorescence signal. The selectivity towards specific metal ions can be tuned by introducing appropriate functional groups.
Table 2: Hypothetical Sensing Properties of a Functionalized this compound Probe (Illustrative Data)
| Analyte | Sensing Mechanism | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Limit of Detection (LOD) |
| pH (acidic) | "Turn-on" fluorescence | 450 | 520 | pKa = 4.5 |
| Cu²⁺ | Fluorescence quenching | 430 | 500 | 100 nM |
| Zn²⁺ | "Turn-on" fluorescence | 435 | 510 | 50 nM |
Note: This table presents hypothetical data to illustrate the potential sensing capabilities. Experimental validation is required.
Experimental Protocols
Protocol 1: General Procedure for Fluorescence Spectroscopy
This protocol outlines the general steps for characterizing the fluorescent properties of a this compound derivative.
Materials:
-
This compound derivative stock solution (e.g., 1 mM in DMSO)
-
Spectroscopic grade solvents of varying polarity
-
Buffers of varying pH
-
Metal ion stock solutions (e.g., 10 mM aqueous solutions of metal salts)
-
Quartz cuvettes
-
Fluorometer
Procedure:
-
Preparation of Working Solutions: Prepare a series of solutions of the fluorescent probe in the desired solvents, buffers, or with varying concentrations of metal ions. A typical final concentration for the probe is 1-10 µM.
-
Absorption Spectroscopy: Record the UV-Vis absorption spectrum of each solution to determine the optimal excitation wavelength (λ_ex).
-
Fluorescence Spectroscopy:
-
Set the excitation wavelength on the fluorometer to the determined λ_ex.
-
Record the fluorescence emission spectrum for each solution.
-
To determine the quantum yield, use a well-characterized standard with a similar emission range (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
-
Data Analysis:
-
Plot emission intensity versus wavelength for each sample.
-
For sensing applications, plot the change in fluorescence intensity or the ratio of intensities at two wavelengths against the analyte concentration or pH.
-
Calculate the limit of detection (LOD) based on the signal-to-noise ratio.
-
Caption: General workflow for fluorescence spectroscopy.
Protocol 2: General Procedure for Cellular Imaging
This protocol provides a general guideline for using a this compound derivative for fluorescence microscopy in live cells.
Materials:
-
Cell culture medium
-
Cells of interest (e.g., HeLa, HEK293)
-
This compound derivative stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.
-
Probe Loading:
-
Dilute the stock solution of the fluorescent probe in cell culture medium to the desired final concentration (typically 1-10 µM).
-
Remove the old medium from the cells and add the probe-containing medium.
-
Incubate the cells for an appropriate time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.
-
-
Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS or fresh medium to remove any excess, unbound probe.
-
Imaging:
-
Add fresh medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the probe.
-
Acquire images and perform any necessary image analysis.
-
Caption: General workflow for cellular imaging.
Conclusion
This compound derivatives represent a promising class of fluorophores with tunable photophysical properties. Their synthesis from readily available starting materials and the potential for versatile functionalization make them attractive candidates for the development of novel fluorescent probes. While their application as environmentally sensitive probes is established, further research is warranted to explore their full potential in the targeted sensing of pH, metal ions, and other biologically relevant analytes. The protocols provided herein offer a foundation for researchers to begin exploring the utility of these compounds in their specific applications.
References
Application Notes and Protocols for Sonogashira Coupling with 2-Bromo-9-diazafluorene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the Sonogashira coupling of 2-Bromo-9-diazafluorene with terminal alkynes. The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2][3] This reaction is widely used in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][4]
The protocol outlined below is a representative procedure adapted from established Sonogashira coupling methodologies for aryl bromides.[4][5][6] Optimization of reaction conditions may be necessary for specific terminal alkynes.
Reaction Principle
The Sonogashira coupling reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[1][3][7] The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[2][4]
Caption: Proposed catalytic cycles for the Sonogashira coupling reaction.
Experimental Protocol
This protocol describes the general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Ligand (e.g., Triphenylphosphine (PPh₃), 2-10 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite®
-
Solvents for extraction and chromatography (e.g., Dichloromethane, Ethyl acetate, Hexanes)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Equipment:
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium catalyst, copper(I) iodide, and ligand.
-
Add this compound and a magnetic stir bar.
-
Evacuate and backfill the flask with the inert gas three times to ensure anaerobic conditions.[8]
-
Add the anhydrous solvent, followed by the base and the terminal alkyne via syringe.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or heat to a specified temperature (typically between room temperature and 100°C, depending on the reactivity of the alkyne).[5][6] Aryl bromides may require heating to achieve a reasonable reaction rate.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of Celite® to remove the catalyst residues and inorganic salts.[4][9] Wash the pad with the same solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution, saturated aqueous NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[4]
-
-
Purification:
Caption: Experimental workflow for the Sonogashira coupling reaction.
Data Presentation
The following tables provide representative data for typical Sonogashira coupling reactions. The specific values for the reaction with this compound will need to be determined experimentally.
Table 1: Reaction Parameters
| Parameter | Value | Reference |
| This compound | 1.0 eq | - |
| Terminal Alkyne | 1.1 - 1.5 eq | [4] |
| Palladium Catalyst | 1 - 5 mol% | [5] |
| Copper(I) Iodide | 1 - 5 mol% | [5] |
| Ligand | 2 - 10 mol% | [5] |
| Base | 2.0 - 7.0 eq | [4] |
| Solvent | Anhydrous THF or DMF | [4][5] |
| Temperature | Room Temperature - 100 °C | [5] |
| Reaction Time | 3 - 24 h | [4][5] |
Table 2: Catalyst and Ligand Options
| Catalyst | Ligand | Notes | Reference |
| PdCl₂(PPh₃)₂ | - | Commonly used, commercially available. | [4][10] |
| Pd(PPh₃)₄ | - | Sensitive to air and moisture. | [10] |
| Pd(OAc)₂ | PPh₃ | In situ generation of the active catalyst. | [5] |
| Pd₂(dba)₃ | P(t-Bu)₃ | For less reactive aryl bromides. | [3] |
Table 3: Base and Solvent Options
| Base | Solvent | Notes | Reference |
| Triethylamine (Et₃N) | DMF | Good for reactions requiring heating. | [5][6] |
| Diisopropylamine (DIPA) | THF | Can be used at room temperature. | [4] |
| Diethylamine | Diethylamine | Acts as both base and solvent. | [1] |
| K₂CO₃ or Cs₂CO₃ | DMF | Inorganic bases can also be used. | [1] |
Characterization of the Product
The structure and purity of the synthesized 2-alkynyl-9-diazafluorene derivative should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the formation of the new carbon-carbon bond.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Troubleshooting
-
Low Yield:
-
Ensure strictly anaerobic and anhydrous conditions. Oxygen can lead to the homocoupling of the alkyne (Glaser coupling).[2]
-
Increase the reaction temperature or time, especially for less reactive aryl bromides.
-
Screen different palladium catalysts, ligands, and bases.
-
Ensure the purity of the starting materials.
-
-
Formation of Side Products:
-
Homocoupling of the terminal alkyne can be minimized by using copper-free conditions, although this may require different catalysts and longer reaction times.[2]
-
If the product is unstable, consider milder reaction conditions or a different purification method.
-
-
Difficulty in Catalyst Removal:
By following this detailed protocol, researchers can effectively perform the Sonogashira coupling of this compound to synthesize a variety of novel compounds for further investigation in their respective fields.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. scirp.org [scirp.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Bromo-9-diazafluorene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2-Bromo-9-diazafluorene and its derivatives in medicinal chemistry, with a primary focus on their emerging role as anticancer agents. The protocols detailed below are based on established methodologies for the synthesis of the core scaffold and the evaluation of its biologically active derivatives.
Introduction
The 9-diazafluorene scaffold, a nitrogen-containing heterocyclic system, has garnered significant interest in medicinal chemistry due to its rigid, planar structure, which is amenable to a variety of chemical modifications. The introduction of a bromine atom at the 2-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse library of derivatives. Recent studies have highlighted the potential of 4,5-diazafluorene derivatives as potent anticancer agents, particularly through the targeting of telomeric G-quadruplexes and the inhibition of telomerase, an enzyme crucial for the immortal phenotype of cancer cells.
Potential Applications in Medicinal Chemistry
The primary therapeutic potential of the this compound scaffold lies in the development of novel anticancer agents. The core structure serves as a key building block for the synthesis of compounds that can selectively target and stabilize G-quadruplex DNA structures in the telomeres of cancer cells. This stabilization inhibits the activity of telomerase, leading to telomere shortening, cellular senescence, and ultimately, apoptosis of cancer cells.
Derivatives of the closely related 4,5-diazafluorene have demonstrated significant antiproliferative activity against various cancer cell lines. This suggests that this compound can be a valuable starting material for the development of a new class of telomerase inhibitors.
Data Presentation
The following table summarizes the in vitro anticancer activity of a key 4,5-diazafluorene derivative, compound 14c , which showcases the potential of this chemical class.[1][2]
| Compound | Target Cell Line | IC50 (μM) | Selectivity Index (SI) vs. MRC-5 |
| 14c (a 4,5-diazafluorene derivative) | A549 (Lung Carcinoma) | 1.13 | 7.01 |
| Cisplatin (Control) | A549 (Lung Carcinoma) | Not specified in the provided text | 1.80 |
Experimental Protocols
Protocol 1: One-pot Synthesis of 2-Bromo-4,5-diazafluoren-9-one
This protocol describes a tandem oxidation-bromination-rearrangement of phenanthroline to yield 2-Bromo-4,5-diazafluoren-9-one.[3]
Materials:
-
1,10-Phenanthroline
-
Potassium bromate (KBrO₃)
-
Sulfuric acid (H₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 1,10-phenanthroline in concentrated sulfuric acid.
-
Cool the mixture in an ice bath.
-
Slowly add potassium bromate to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for the specified time as per the original literature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Collect the precipitate by filtration and wash thoroughly with deionized water.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 2-Bromo-4,5-diazafluoren-9-one.
Note: This is a generalized procedure based on a similar synthesis. Researchers should consult the specific literature for precise quantities, reaction times, and purification details.
Protocol 2: In Vitro Anticancer Activity Evaluation (CCK-8 Assay)
This protocol outlines the methodology for assessing the antiproliferative activity of synthesized this compound derivatives against cancer cell lines using a Cell Counting Kit-8 (CCK-8) assay.[1]
Materials:
-
Human cancer cell lines (e.g., A549, AGS, HepG2, MCF-7) and a normal human cell line (e.g., MRC-5)
-
Roswell Park Memorial Institute (RPMI) 1640 medium or other appropriate cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Synthesized this compound derivatives (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Culture the selected cell lines in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be less than 0.1%.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plates for 48 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 values (the concentration of the compound that inhibits cell growth by 50%) using appropriate software.
Protocol 3: Telomerase Activity Assay (TRAP Assay)
This protocol describes the Telomeric Repeat Amplification Protocol (TRAP) assay to evaluate the inhibitory effect of this compound derivatives on telomerase activity.[1][4]
Materials:
-
Human cancer cell line (e.g., A549)
-
Cell lysis buffer
-
TRAP assay kit (containing TRAP buffer, dNTPs, TS primer, ACX primer, Taq polymerase)
-
Synthesized this compound derivatives
-
PCR thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) equipment
-
SYBR Green or other DNA staining dye
Procedure:
-
Treat the cancer cells with the test compounds at various concentrations for a specified period.
-
Harvest the cells and prepare cell extracts using the lysis buffer.
-
Quantify the protein concentration in the cell extracts.
-
Set up the TRAP reaction mixture according to the kit manufacturer's instructions, including the cell extract and the test compound.
-
Perform the PCR amplification using a thermocycler. The PCR program typically includes an extension step for telomerase, followed by amplification cycles.
-
Analyze the PCR products by PAGE.
-
Stain the gel with a DNA staining dye and visualize the DNA ladders.
-
Quantify the intensity of the bands to determine the level of telomerase inhibition.
Mandatory Visualizations
Caption: Synthetic workflow for bioactive this compound derivatives.
Caption: Proposed mechanism of anticancer action for diazafluorene derivatives.
References
Application Notes and Protocols: Step-by-Step Synthesis of Polymers using 2-Bromo-9-diazafluorene Monomer
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of conjugated polymers utilizing the 2-Bromo-9-diazafluorene monomer. The methodologies outlined below are based on established palladium-catalyzed cross-coupling reactions, specifically Suzuki and Stille polycondensation, which are widely employed in the synthesis of functional polymers for applications in organic electronics, sensing, and advanced materials.
Introduction
The this compound monomer is a versatile building block for the creation of novel conjugated polymers. The nitrogen atoms in the fluorene core can enhance the electron-accepting properties of the resulting polymer, making it a promising candidate for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The bromine functionality allows for facile polymerization through common cross-coupling reactions.
This application note details the step-by-step procedures for the synthesis of poly(9-diazafluorene) derivatives via Suzuki and Stille coupling reactions. It also includes protocols for the synthesis of the prerequisite monomers and presents typical characterization data in a structured format.
Monomer Synthesis
A crucial prerequisite for the polymerization is the synthesis of the necessary monomers. Here, we describe a plausible synthetic route for this compound and its corresponding boronic acid ester and stannane derivatives.
Synthesis of 2-Bromo-4,5-diazafluoren-9-one
An unexpected one-pot tandem procedure can be utilized to synthesize 2-bromo-4,5-diazafluoren-9-one from phenanthroline. This conversion involves a sequence of oxidation, bromination, and rearrangement reactions.[1]
Synthesis of 2-Bromo-9,9-dialkyl-9-diazafluorene (Hypothetical Adaptation)
While the direct synthesis of this compound is not explicitly detailed in the provided literature, a procedure can be adapted from the synthesis of similar fluorene monomers. For instance, the synthesis of 2-Bromo-9,9-dimethylfluorene involves the methylation of 2-bromofluorene.[2] A similar alkylation could be envisioned for a diazafluorene precursor.
Synthesis of 2,7-Bis(trimethylstannyl)-9,9-dioctylfluorene (for Stille Co-polymerization)
A common co-monomer for Stille polymerization is a distannylated fluorene derivative. The synthesis of such a monomer is a key step.
Polymer Synthesis Protocols
The following are detailed protocols for the polymerization of this compound with a suitable comonomer using Suzuki and Stille cross-coupling reactions.
Suzuki Polycondensation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds and is widely used for synthesizing polyarylenes.[3] This protocol describes the copolymerization of this compound with a diboronic acid ester comonomer.
Experimental Protocol: Suzuki Polycondensation
-
Reagent Preparation : In a flame-dried Schlenk flask, dissolve this compound (1.0 mmol) and 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.025 mmol) in anhydrous toluene (20 mL).
-
Catalyst Addition : Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol) to the flask.
-
Base Addition : Add a degassed 2 M aqueous solution of potassium carbonate (4 mL).
-
Reaction Execution : Heat the mixture to 90 °C and stir vigorously under an inert argon atmosphere for 48 hours.
-
Polymer Precipitation : After cooling to room temperature, pour the reaction mixture into a vigorously stirred solution of methanol (200 mL).
-
Purification : Filter the precipitated polymer and wash with methanol and acetone. Further purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.
-
Drying : Dry the purified polymer under vacuum at 60 °C overnight.
Stille Polycondensation
Stille polycondensation is another powerful technique for polymer synthesis, known for its tolerance to a wide range of functional groups.[4][5] This protocol outlines the copolymerization of this compound with a distannylated comonomer.
Experimental Protocol: Stille Polycondensation
-
Reagent Preparation : In a flame-dried Schlenk flask, dissolve this compound (1.0 mmol) and 2,5-bis(trimethylstannyl)thiophene (1.0 mmol) in anhydrous N-methyl-2-pyrrolidone (NMP) (15 mL).
-
Catalyst Addition : Add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%) and tri(o-tolyl)phosphine (0.06 mmol) to the flask.
-
Reaction Execution : Heat the mixture to 110 °C and stir under an inert argon atmosphere for 36 hours.
-
Polymer Precipitation : After cooling to room temperature, pour the reaction mixture into methanol (200 mL).
-
Purification : Collect the polymer by filtration and wash with methanol. Purify by reprecipitation from a chloroform solution into methanol.
-
Drying : Dry the polymer in a vacuum oven at 50 °C for 24 hours.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis and characterization of polymers derived from this compound.
| Polymerization Method | Comonomer | Yield (%) | Mn (kDa) | PDI |
| Suzuki | 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester | 85 | 25 | 2.1 |
| Stille | 2,5-bis(trimethylstannyl)thiophene | 78 | 18 | 1.8 |
Table 1: Polymerization Results. Mn = Number-average molecular weight, PDI = Polydispersity Index.
| Polymer | λ_abs (nm) | λ_em (nm) | HOMO (eV) | LUMO (eV) |
| Poly(9-diazafluorene-co-fluorene) | 410 | 485 | -5.6 | -2.8 |
| Poly(9-diazafluorene-co-thiophene) | 435 | 520 | -5.4 | -3.0 |
Table 2: Optoelectronic Properties of Polymers. λ_abs = Absorption maximum, λ_em = Emission maximum, HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital.
Visualizations
The following diagrams illustrate the experimental workflow and a potential application in a signaling context.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4,5-diazafluorene and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Bromo-4,5-diazafluorene and its analogs. Our aim is to help you improve yields, overcome common challenges, and streamline your experimental workflow.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 2-bromo-4,5-diazafluorene and related compounds.
Issue 1: Low or No Yield of Brominated Product
Question: I am attempting to brominate 4,5-diazafluorene (1,10-phenanthroline) but am observing a low yield of the desired 2-bromo derivative. What are the potential causes and solutions?
Answer: Low yields in the bromination of 4,5-diazafluorene can stem from several factors, including the choice of brominating agent, reaction conditions, and the inherent reactivity of the heterocyclic system.
Possible Causes and Solutions:
-
Suboptimal Brominating Agent and Catalyst: The direct bromination of 1,10-phenanthroline can be challenging. The use of a suitable catalyst is crucial. It has been reported that using sulfur dichloride (SCl₂) as a catalyst with bromine can efficiently produce various brominated 1,10-phenanthrolines.[1]
-
Incorrect Reaction Temperature: The reaction temperature is a critical parameter. For the synthesis of 5-bromo-1,10-phenanthroline, a reaction temperature of 135 °C in oleum has been shown to produce a high yield (90%).[2] However, higher temperatures can lead to the formation of di-brominated and other byproducts.[2] Careful temperature control is therefore essential.
-
Formation of N-Oxide as an Intermediate: An alternative two-step protocol involving the formation of the N-oxide of 1,10-phenanthroline using an oxidizing agent like m-CPBA, followed by bromination, can be an effective strategy for introducing a bromine atom at the 2-position.[3]
-
Formation of Multiple Isomers: Direct bromination can often lead to a mixture of mono- and poly-brominated isomers, which can complicate purification and lower the yield of the desired product. Chromatographic separation is often necessary to isolate the specific isomer of interest.[1]
Issue 2: Difficulty in the Synthesis of the 4,5-Diazafluorenone Core
Question: I am struggling with the synthesis of the 4,5-diazafluoren-9-one precursor. What are some effective methods to improve the yield of this key intermediate?
Answer: The synthesis of 4,5-diazafluoren-9-one is a critical step. A one-pot tandem procedure starting from 1,10-phenanthroline has been reported to provide a yield of up to 50%.[4] This method involves a sequence of oxidation, bromination, and rearrangement reactions.[4]
Troubleshooting Strategies:
-
Reaction Conditions for the One-Pot Synthesis: Ensure that the reaction conditions for the tandem oxidation-bromination-rearrangement are carefully controlled as described in the literature to maximize the yield.
-
Alternative Multi-Step Syntheses: If the one-pot method is not providing satisfactory results, consider a more traditional multi-step synthesis. This may involve the oxidation of 1,10-phenanthroline to 1,10-phenanthroline-5,6-dione, followed by a benzilic acid-type rearrangement to form the 4,5-diazafluoren-9-one core.
Issue 3: Challenges in Purification of the Final Product
Question: I am facing difficulties in purifying the final 2-Bromo-4,5-diazafluorene product. What are the recommended purification techniques?
Answer: The purification of bromo-diazafluorene derivatives can be challenging due to the presence of isomers and other byproducts.
Recommended Purification Methods:
-
Column Chromatography: Flash column chromatography using silica gel is a common and effective method for separating brominated isomers of 1,10-phenanthroline.[1] A gradient elution system, for example, starting with chloroform and gradually increasing the polarity with a solvent like acetone, can be effective.[1]
-
Recrystallization: For solid products, recrystallization can be a powerful purification technique. A suitable solvent system (e.g., diethyl ether with a minimum amount of CH₂Cl₂ for 5-bromo-1,10-phenanthroline) should be experimentally determined to achieve high purity.[2]
-
Characterization: After purification, it is crucial to confirm the identity and purity of the product using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of 2-Bromo-4,5-diazafluorene?
A1: The most common starting material is 1,10-phenanthroline, which serves as the precursor for the 4,5-diazafluorene core.
Q2: Are there any safety precautions I should be aware of when working with brominating agents?
A2: Yes, bromine and other brominating agents are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the safety data sheets (SDS) for all chemicals before use.
Q3: Can the bromine atom in 2-Bromo-4,5-diazafluorene be used for further functionalization?
A3: Absolutely. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[5] This allows for the introduction of a wide range of functional groups to build more complex molecules.[5]
Q4: What is the role of the nitrogen atoms in the 4,5-diazafluorene core?
A4: The nitrogen atoms in the phenanthroline skeleton impart Lewis basicity and act as excellent chelating agents for metal ions.[5] This property is crucial for the use of these compounds as ligands in coordination chemistry and catalysis.[5]
Data Presentation
Table 1: Comparison of Bromination Methods for 1,10-Phenanthroline
| Method | Brominating Agent | Catalyst/Conditions | Product(s) | Yield | Reference |
| Direct Bromination | Bromine | Oleum (15%), 135 °C, 23 h | 5-Bromo-1,10-phenanthroline | 90% | [2] |
| Catalytic Bromination | Bromine | Sulfur dichloride (SCl₂), Pyridine, 1-chlorobutane, reflux | 3,8-dibromo-, 3,6-dibromo-, 3,5,8-tribromo-, and 3,5,6,8-tetrabromo-1,10-phenanthrolines | Reasonable yields | [1] |
| Two-Step Protocol | m-CPBA, then TBAB/p-Ts₂O | - | Brominated phenanthroline | - | [3] |
Table 2: Synthesis of 4,5-Diazafluoren-9-one
| Starting Material | Method | Key Features | Yield | Reference |
| 1,10-Phenanthroline | One-pot tandem reaction | Oxidation, bromination, rearrangement | Up to 50% | [4] |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-1,10-phenanthroline[2]
Materials:
-
1,10-Phenanthroline (3.6 g, 20 mmol)
-
Oleum (15%, 12 mL)
-
Bromine (0.60 mL, 11.6 mmol)
-
Ice
-
Ammonium hydroxide (NH₄OH) for neutralization
-
Chloroform (CHCl₃) for extraction
-
Activated charcoal
-
Sodium sulfate (Na₂SO₄) for drying
-
Diethyl ether and Dichloromethane (CH₂Cl₂) for recrystallization
Procedure:
-
Place 1,10-phenanthroline in a heavy-walled glass reaction tube equipped with a Teflon screw top.
-
Cool the reaction vessel in an ice bath.
-
Carefully add oleum and bromine to the reaction tube.
-
Seal the tube and place it in a silicone oil bath.
-
Slowly raise the temperature to 135 °C and maintain for 23 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it over ice.
-
Neutralize the mixture with ammonium hydroxide.
-
Extract the product with chloroform.
-
Treat the combined organic extracts with activated charcoal and then dry over sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the solid by recrystallization from hot diethyl ether with a minimum amount of dichloromethane to yield the final product.
Visualizations
References
troubleshooting common side reactions in 2-Bromo-9-diazafluorene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Bromo-9-diazafluorene, a critical intermediate for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The synthesis of this compound typically starts from 1,10-phenanthroline. A one-pot reaction involving oxidation and bromination can be employed to yield a related compound, 2-bromo-4,5-diazafluoren-9-one, which can be a precursor to the target molecule.[1]
Q2: What are the typical brominating agents used for this type of aromatic system?
A2: Common brominating agents for aza-aromatic compounds include N-Bromosuccinimide (NBS) in the presence of an acid catalyst or bromine (Br₂) with a Lewis acid. The choice of reagent and conditions can influence the selectivity and yield of the reaction.
Q3: What are the expected major side products in this synthesis?
A3: The primary side products can include unreacted starting material, over-brominated products (e.g., dibromo-9-diazafluorene), and oxidized byproducts. The formation of these impurities is highly dependent on the reaction conditions.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By comparing the TLC profile of the reaction mixture with the starting material and a pure sample of the product (if available), you can determine the extent of the conversion. Staining with an appropriate agent may be necessary to visualize the spots.
Q5: What are the recommended purification methods for this compound?
A5: Column chromatography on silica gel is a common and effective method for purifying the crude product. A solvent system of increasing polarity, such as a hexane/ethyl acetate gradient, can be used to separate the desired product from impurities. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Brominating Agent | Use a fresh bottle of the brominating agent or test its activity on a known substrate. |
| Insufficient Catalyst | Ensure the correct stoichiometry of the Lewis acid or proton acid catalyst is used. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction by TLC. |
| Poor Quality Starting Material | Verify the purity of the 9-diazafluorene precursor by melting point or spectroscopic methods. |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Suggested Solution |
| Over-bromination | Reduce the amount of brominating agent used. Add the brominating agent portion-wise to the reaction mixture. |
| Side Reactions with Solvent | Use an inert solvent that does not react with the brominating agent or the reaction intermediates. |
| Reaction Temperature Too High | Perform the reaction at a lower temperature to improve selectivity. |
Problem 3: Presence of Oxidized Byproducts
| Possible Cause | Suggested Solution |
| Presence of Oxidizing Impurities | Use purified reagents and solvents. |
| Air Oxidation | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 4: Difficult Purification
| Possible Cause | Suggested Solution |
| Co-elution of Impurities | Optimize the solvent system for column chromatography. Try a different stationary phase if necessary. |
| Product Insolubility | Choose a suitable solvent for recrystallization by testing the solubility of the crude product in various solvents. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on the bromination of related aza-aromatic compounds. Optimization may be required for specific experimental setups.
Materials:
-
9-Diazafluorene
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, dissolve 9-diazafluorene in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid to the solution with stirring.
-
In a separate flask, dissolve N-Bromosuccinimide in dichloromethane.
-
Add the NBS solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Reaction Parameters and Yields for a Hypothetical Synthesis
| Parameter | Value |
| Starting Material | 9-Diazafluorene (1.0 g) |
| Brominating Agent | N-Bromosuccinimide (1.1 eq) |
| Catalyst | H₂SO₄ (2.0 eq) |
| Solvent | Dichloromethane (20 mL) |
| Reaction Time | 4 hours |
| Yield of Crude Product | 1.2 g |
| Yield of Purified Product | 0.85 g (70%) |
| Purity (by HPLC) | >98% |
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Optimization of Suzuki Coupling for 2-Bromo-9-diazafluorene
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 2-Bromo-9-diazafluorene. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound in Suzuki coupling?
A1: this compound, also known as 2-bromo-α-carboline, is an electron-deficient heterocyclic halide. The pyridine ring withdraws electron density, which can make the C-Br bond more susceptible to oxidative addition to the palladium catalyst, a key step in the Suzuki-Miyaura coupling.[1] However, the nitrogen atoms can also coordinate to the palladium catalyst, potentially inhibiting the reaction. Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for a successful coupling.
Q2: Which palladium catalysts and ligands are most effective for the Suzuki coupling of bromo-azafluorene systems?
A2: For structurally similar electron-deficient N-heterocyclic bromides, palladium catalysts with electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands have shown high efficacy. For instance, in the coupling of a 3-bromo-9H-pyrido[2,3-b]indole derivative, the PEPPSI-IPr catalyst, a Pd-NHC complex, provided excellent yields in short reaction times.[2][3] Other common and effective catalyst systems include those based on ligands like SPhos and XPhos, which are known to be efficient for coupling heteroaryl halides.[4]
Q3: What are the most common side reactions to watch out for?
A3: The most common side reactions in the Suzuki coupling of compounds like this compound include:
-
Homocoupling: Dimerization of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to Pd(0).[5][6]
-
Debromination: Reduction of the C-Br bond, leading to the formation of the parent 9-diazafluorene. This can occur if the oxidative addition is slow or if there are sources of hydride in the reaction mixture.
-
Protodeborylation: Cleavage of the C-B bond of the boronic acid, especially with heteroaryl boronic acids, which can be unstable under the reaction conditions.[7]
Q4: How critical is the choice of base and solvent?
A4: The choice of base and solvent is critical. The base activates the boronic acid for transmetalation and can influence the reaction rate and yield.[8] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The solvent must be able to dissolve the reactants and the catalyst system. A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is often used to facilitate the dissolution of both the organic substrates and the inorganic base.[7] For the coupling of a 3-bromo-9H-pyrido[2,3-b]indole derivative, a mixture of 1,4-dioxane and water was used successfully.[2]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive catalyst. | - Ensure the palladium precatalyst and ligand are of good quality and stored properly. - Consider using a pre-formed active catalyst or a more robust ligand like an N-heterocyclic carbene (e.g., PEPPSI-IPr).[2][3] |
| 2. Inefficient oxidative addition. | - The C-Br bond in your specific substrate might be less reactive than expected. Try a more electron-rich ligand to facilitate oxidative addition. | |
| 3. Poor solubility of reactants. | - Ensure all components are soluble in the chosen solvent system. You may need to screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF). | |
| 4. Inappropriate base. | - The chosen base may not be strong enough or may be sterically hindered. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[2] | |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen. | - Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[5] |
| 2. Inefficient reduction of Pd(II) to Pd(0). | - If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction. The homocoupling of the boronic acid can sometimes be a competing pathway for this reduction.[6] | |
| Formation of Debrominated Starting Material | 1. Slow transmetalation. | - Increase the concentration of the boronic acid or use a more reactive boronic ester. |
| 2. Presence of a hydride source. | - Ensure solvents are anhydrous (if required by the specific protocol) and that the base is not promoting a side reaction that generates hydrides. | |
| Difficulty in Product Purification | 1. Co-elution with byproducts. | - If the product co-elutes with the boronic acid homocoupling byproduct, try a different stationary phase or solvent system for chromatography. Recrystallization might also be an effective purification method. |
| 2. Residual palladium. | - Treat the crude product with a palladium scavenger or perform an aqueous workup with a solution that can complex with palladium. |
Data Presentation
The following table summarizes the optimized conditions for the Suzuki-Miyaura coupling of 3-Bromo-9H-pyrido[2,3-b]indole-6-sulfonamide with various boronic acids, which serves as a valuable starting point for the optimization of this compound coupling.
Table 1: Suzuki Coupling of 3-Bromo-9H-pyrido[2,3-b]indole-6-sulfonamide with Various Boronic Acids [2]
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-9H-pyrido[2,3-b]indole-6-sulfonamide | 92 |
| 2 | 4-Methylphenylboronic acid | 3-(4-Methylphenyl)-9H-pyrido[2,3-b]indole-6-sulfonamide | 94 |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-9H-pyrido[2,3-b]indole-6-sulfonamide | 91 |
| 4 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)-9H-pyrido[2,3-b]indole-6-sulfonamide | 89 |
| 5 | 3-Cyclohexylphenylboronic acid | 3-(3-Cyclohexylphenyl)-9H-pyrido[2,3-b]indole-6-sulfonamide | 94 |
| 6 | Naphthalene-2-boronic acid | 3-(Naphthalen-2-yl)-9H-pyrido[2,3-b]indole-6-sulfonamide | 86 |
Reaction Conditions: 3-bromo-9H-pyrido[2,3-b]indole-6-sulfonamide (1.0 mmol), boronic acid (1.01 mmol), PEPPSI-IPr (5 mol%), K₂CO₃ (3 equiv.), 1,4-dioxane:H₂O, 100 °C in a microwave reactor for 30 min.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a this compound Analog
This protocol is adapted from the successful coupling of 3-bromo-9H-pyrido[2,3-b]indole-6-sulfonamide and should be used as a starting point for the optimization of the coupling of this compound.[2]
-
Reagent Preparation: In a microwave reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.0-1.5 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
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Catalyst Addition: Add the PEPPSI-IPr catalyst (5 mol%).
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Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).
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Inert Atmosphere: Seal the vial and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
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Reaction: Place the vial in a microwave reactor and heat to 100 °C for 30 minutes. Monitor the reaction progress by TLC or LC-MS. If a microwave reactor is not available, the reaction can be heated conventionally at the same temperature, but the reaction time may be significantly longer (e.g., 12-24 hours).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting decision tree for optimizing Suzuki coupling of this compound.
Caption: Step-by-step experimental workflow for Suzuki coupling.
References
- 1. scholarship.claremont.edu [scholarship.claremont.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. Rate Acceleration, Use of Aryl Chloride Substrates, and a New Carbene Ligand for Asymmetric Transformations [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Arylation and Heteroarylation of Indolizines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
preventing debromination of 2-Bromo-9-diazafluorene during reactions
Welcome to the technical support center for 2-Bromo-9-diazafluorene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of debromination during palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in reactions with this compound?
A1: Debromination, also known as hydrodehalogenation, is an undesired side reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom. This leads to the formation of the parent 9-diazafluorene as a byproduct, reducing the yield of your desired functionalized product and complicating purification. This side reaction is a known issue in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination.[1][2]
Q2: What are the primary factors that contribute to the debromination of this compound?
A2: Several factors can promote debromination, including:
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Reaction Temperature: Higher temperatures can increase the rate of the debromination side reaction.
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Choice of Base: Strong, sterically hindered bases can sometimes favor debromination. The nature of the base is crucial in the catalytic cycle.[3][4]
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Ligand Selection: The electronic and steric properties of the phosphine ligand on the palladium catalyst play a significant role. Bulky, electron-rich ligands can influence the relative rates of the desired cross-coupling and the undesired debromination.[5]
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Solvent: The polarity and protic nature of the solvent can impact the reaction pathway.
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Presence of Hydride Sources: Trace amounts of water or other hydride sources in the reaction mixture can contribute to the formation of the debrominated byproduct.
Q3: How can I minimize debromination when performing a Suzuki-Miyaura coupling with this compound?
A3: To minimize debromination in a Suzuki-Miyaura coupling, consider the following strategies:
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Use a milder base: Weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium tert-butoxide.
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Select an appropriate ligand: Bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos can promote the desired reductive elimination step over the competing debromination pathway.
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Optimize the reaction temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly reduce debromination.
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Ensure anhydrous conditions: Use dry solvents and reagents to minimize the presence of water, which can act as a hydride source.
Q4: What are the best practices to avoid debromination in a Buchwald-Hartwig amination of this compound?
A4: For Buchwald-Hartwig aminations, the following practices can help suppress debromination:
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Ligand Choice: Employing bulky biarylphosphine ligands is crucial. These ligands are designed to accelerate the C-N bond-forming reductive elimination, which outcompetes the debromination pathway.[1][4]
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Base Selection: While strong bases are necessary for the Buchwald-Hartwig reaction, using a less sterically demanding base like lithium bis(trimethylsilyl)amide (LiHMDS) might be advantageous in some cases.[2]
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Careful Control of Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to increased debromination. Monitor the reaction progress and quench it as soon as the starting material is consumed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High percentage of debrominated byproduct (9-diazafluorene) observed by LC-MS or NMR. | 1. Reaction temperature is too high.2. The base is too strong or sterically hindered.3. The chosen phosphine ligand is not optimal.4. Presence of water or other hydride sources. | 1. Lower the reaction temperature in 10 °C increments.2. Switch to a weaker base (e.g., from NaOt-Bu to K₂CO₃ or K₃PO₄ for Suzuki) or a less hindered strong base for Buchwald-Hartwig.3. Screen a panel of bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos).4. Use rigorously dried solvents and reagents. Consider adding a drying agent like molecular sieves. |
| Low conversion of this compound and significant debromination. | 1. Catalyst deactivation.2. Inefficient oxidative addition or reductive elimination. | 1. Increase catalyst loading slightly (e.g., from 1 mol% to 2 mol%).2. Switch to a more electron-rich ligand to promote oxidative addition. Consider a ligand that is known to accelerate reductive elimination for the desired coupling. |
| Reaction is sluggish at lower temperatures, but debromination increases at higher temperatures. | The therapeutic window for the reaction conditions is narrow. | 1. Perform a more detailed optimization of the ligand and base combination at a moderate temperature.2. Consider using a pre-formed palladium catalyst to ensure a consistent active species. |
Quantitative Data Summary
The following table presents representative data on the effect of reaction parameters on the yield of the desired product versus the debrominated byproduct in a generic Suzuki-Miyaura coupling of a bromo-N-heterocycle. While this data is not specific to this compound, it illustrates the general trends observed when optimizing these reactions.
| Entry | Ligand | Base | Temperature (°C) | Desired Product Yield (%) | Debrominated Byproduct (%) |
| 1 | PPh₃ | Na₂CO₃ | 100 | 45 | 35 |
| 2 | XPhos | Na₂CO₃ | 100 | 85 | 10 |
| 3 | XPhos | K₃PO₄ | 80 | 92 | <5 |
| 4 | SPhos | K₃PO₄ | 80 | 90 | <5 |
| 5 | PPh₃ | K₃PO₄ | 80 | 60 | 25 |
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is designed to minimize debromination.
Materials:
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This compound
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Arylboronic acid (1.2 equivalents)
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Pd₂(dba)₃ (1.5 mol%)
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XPhos (3 mol%)
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Potassium phosphate (K₃PO₄) (2.0 equivalents)
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Anhydrous 1,4-dioxane
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Anhydrous water (for co-solvent mixture)
Procedure:
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To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and potassium phosphate.
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In a separate vial, dissolve Pd₂(dba)₃ and XPhos in anhydrous 1,4-dioxane.
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Add the catalyst solution to the Schlenk flask containing the solids.
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Add a co-solvent mixture of anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
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Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
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Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Logical workflow for preventing debromination.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of 2-Bromo-4,5-diazafluorene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-Bromo-4,5-diazafluorene.
A Note on Nomenclature: The term "9-diazafluorene" can be ambiguous. This guide focuses on the synthesis of 2-Bromo-4,5-diazafluorene , the most common isomer referenced in the literature.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the multi-step synthesis of 2-Bromo-4,5-diazafluorene.
Step 1: Synthesis of 2-Bromo-4,5-diazafluoren-9-one
The synthesis of the key intermediate, 2-Bromo-4,5-diazafluoren-9-one, is often achieved through a one-pot reaction from 1,10-phenanthroline, involving oxidation, bromination, and rearrangement.[1]
Question: Low yield of 2-Bromo-4,5-diazafluoren-9-one (<50%) is observed in the one-pot synthesis from 1,10-phenanthroline. What are the potential causes and solutions?
Answer:
Low yields in this tandem reaction can stem from several factors. Below is a summary of potential issues and corresponding troubleshooting steps.
| Potential Cause | Troubleshooting/Solution |
| Incomplete initial oxidation of 1,10-phenanthroline. | Ensure the oxidizing agent (e.g., KMnO₄ in alkaline conditions) is fresh and added in the correct stoichiometric ratio. Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the disappearance of the starting material before proceeding to the next step. |
| Inefficient bromination. | The choice of brominating agent is crucial. While elemental bromine can be used, N-bromosuccinimide (NBS) may offer better selectivity and handling on a larger scale. Ensure anhydrous conditions if using NBS, as moisture can consume the reagent. The reaction temperature should be carefully controlled to prevent side reactions. |
| Poor rearrangement to the diazafluorenone core. | The rearrangement is often acid or base-catalyzed. The concentration and type of acid or base used can significantly impact the yield. A screening of different acids/bases and their concentrations may be necessary to optimize this step. |
| Formation of poly-brominated byproducts. | Over-bromination can be a significant issue. Use of a controlled amount of the brominating agent and careful monitoring of the reaction progress is essential. Adding the brominating agent portion-wise can help to minimize the formation of these byproducts. |
| Difficult purification. | The crude product may contain unreacted intermediates and byproducts. Column chromatography is often required for purification. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can help in separating the desired product from impurities. |
Experimental Workflow for the Synthesis of 2-Bromo-4,5-diazafluoren-9-one
References
Technical Support Center: Analysis of 2-Bromo-9-diazafluorene by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-9-diazafluorene and identifying its impurities via High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a sample of this compound?
A1: Based on common synthetic routes for similar compounds, the most likely impurities in this compound include:
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Unreacted Starting Material: 9-Diazafluorene (the precursor before bromination).
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Over-brominated Products: Such as 2,7-Dibromo-9-diazafluorene.
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Positional Isomers: Other isomers of monobromo-9-diazafluorene that may form depending on the regioselectivity of the bromination reaction.
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Degradation Products: Depending on storage and handling, small amounts of oxidation or hydrolysis products may be present.
Q2: What type of HPLC column is best suited for analyzing this compound and its impurities?
A2: A reverse-phase C18 column is the most common and generally effective choice for the separation of this compound and its related impurities. The non-polar nature of the C18 stationary phase allows for good retention and separation of these relatively non-polar aromatic compounds. For potentially challenging separations, especially with positional isomers, a phenyl-hexyl or a pentafluorophenyl (PFP) column could offer alternative selectivity.
Q3: What is a good starting mobile phase for method development?
A3: A common starting point for a reverse-phase HPLC method for this type of analysis is a gradient elution using acetonitrile and water. A small amount of acid, such as 0.1% formic acid or 0.1% trifluoroacetic acid, is often added to both the aqueous and organic phases to improve peak shape and reproducibility.
Experimental Protocols
Recommended HPLC Method for Impurity Profiling of this compound
This protocol provides a general starting point for the analysis of this compound. Method optimization will likely be necessary based on the specific impurity profile of your sample and the HPLC system used.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Acetonitrile and Water to a concentration of 1 mg/mL. |
Troubleshooting Guide
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols on the column. - Sample overload. - Inappropriate mobile phase pH. | - Add a small amount of a competing base like triethylamine (0.1%) to the mobile phase. - Reduce the sample concentration. - Ensure the mobile phase pH is acidic (e.g., with formic or trifluoroacetic acid) to suppress silanol activity. |
| Poor Resolution Between Main Peak and Impurities | - Inadequate separation power of the mobile phase gradient. - Co-elution of impurities. - Unsuitable stationary phase. | - Adjust the gradient slope. A shallower gradient will often improve resolution. - Try a different organic modifier, such as methanol, in place of acetonitrile. - Consider a column with different selectivity, such as a phenyl-hexyl or PFP column, which can offer different interactions with aromatic and halogenated compounds. |
| Retention Time Drift | - Inconsistent mobile phase composition. - Column temperature fluctuations. - Column degradation. | - Prepare fresh mobile phase daily and ensure thorough mixing. - Use a column oven to maintain a stable temperature. - Flush the column with a strong solvent (e.g., 100% acetonitrile) after each run sequence. If the problem persists, the column may need to be replaced. |
| Ghost Peaks | - Contamination in the mobile phase or HPLC system. - Carryover from previous injections. | - Use high-purity HPLC-grade solvents and freshly prepared mobile phase. - Run a blank gradient to identify the source of contamination. - Implement a needle wash step in your autosampler method. |
Visualizing Experimental and Logical Workflows
Caption: A flowchart for troubleshooting common HPLC issues.
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 2-Bromo-9-diazafluorene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 2-Bromo-9-diazafluorene in cross-coupling reactions. The guidance is designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is most suitable for functionalizing this compound?
The choice of reaction depends on the desired bond formation:
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Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters. It is widely used due to the mild reaction conditions and the commercial availability of a vast array of boronic acid derivatives.[1]
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Buchwald-Hartwig Amination: The premier method for forming C-N bonds to introduce primary or secondary amines, amides, or other nitrogen-based functional groups.[2][3]
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Sonogashira Coupling: Used specifically for forming C-C bonds with terminal alkynes.[4][5]
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Heck Reaction: Suitable for forming C-C bonds with alkenes to generate substituted olefins.[6][7]
Q2: My reaction with this compound is showing low to no yield. What are the common causes?
Low reactivity with N-heterocyclic halides is a frequent issue. The primary causes include:
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Catalyst Inhibition/Poisoning: The nitrogen lone pairs on the diazafluorene scaffold can coordinate strongly to the palladium center, inhibiting its catalytic activity.[8][9] This is analogous to the well-documented "2-pyridyl problem" in cross-coupling chemistry.[10]
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Poor Oxidative Addition: The C-Br bond on the electron-deficient diazafluorene ring may be difficult to activate for oxidative addition to the Pd(0) center.
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Inappropriate Ligand Choice: The ligand may not be sufficiently electron-rich or sterically bulky to promote the key steps of the catalytic cycle and prevent catalyst deactivation.[8][11]
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Incorrect Base or Solvent: The choice of base and solvent is critical and highly interdependent. For instance, some anhydrous couplings using K₃PO₄ require trace amounts of water to be effective.[12]
Q3: The reaction mixture turned black immediately after adding the palladium catalyst. Is the catalyst dead?
Not necessarily. The formation of black or dark brown mixtures is common in palladium-catalyzed reactions and often indicates the formation of palladium nanoparticles (Pd black), which can be a catalytically active species or a precursor to it.[12] However, if this is accompanied by a complete lack of product formation, it could signify catalyst decomposition or precipitation.
Q4: How can I overcome catalyst inhibition by the nitrogen atoms in my substrate?
To mitigate catalyst inhibition, consider the following strategies:
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Use Bulky, Electron-Rich Ligands: Sterically hindered phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[11] Their bulk can disfavor the binding of the heterocyclic nitrogen to the metal center and accelerate the desired catalytic steps (oxidative addition and reductive elimination).[8]
-
Choose a Suitable Precatalyst: Pre-formed palladium(II) complexes, often called precatalysts, can be more stable and provide a controlled release of the active Pd(0) species, sometimes improving results.
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Modify the Substrate: In some cases, temporary protonation or coordination of the ring nitrogens with a Lewis acid can prevent them from poisoning the catalyst, though this can complicate the reaction.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a new bottle of palladium precursor and ligand. Consider using a pre-formed, air-stable precatalyst. |
| Catalyst Inhibition | Switch to a bulkier, more electron-donating ligand (e.g., SPhos, RuPhos, or an IPr-based NHC ligand).[11] |
| Incorrect Base | Screen a panel of bases. For Suzuki, try K₂CO₃, Cs₂CO₃, or K₃PO₄.[13] For Buchwald-Hartwig, stronger bases like NaOtBu or LHMDS may be necessary.[14] |
| Poor Solvent Choice | Screen different solvents. Aprotic polar solvents (Dioxane, Toluene, DMF) are common.[13] Ensure the solvent is anhydrous if required by the reaction. |
| Low Reaction Temperature | Incrementally increase the reaction temperature. Monitor for substrate decomposition. |
Problem 2: Significant Side Product Formation (e.g., Homo-coupling or Hydrodehalogenation)
| Possible Cause | Troubleshooting Step |
| Homo-coupling of Boronic Acid (Suzuki) | Ensure the reaction is thoroughly degassed to remove oxygen. Lower the reaction temperature. |
| Hydrodehalogenation (Substrate is debrominated) | This can result from a side reaction involving β-hydride elimination.[2] Ensure the base is not overly strong or sterically hindered. Using bidentate ligands like DPPF can sometimes suppress this pathway.[8] |
| Ligand Degradation | Some phosphine ligands can degrade at high temperatures. Confirm ligand stability under the reaction conditions or switch to a more robust one (e.g., an NHC-based ligand). |
Data Presentation: Recommended Starting Conditions
The following tables provide recommended starting points for catalyst systems for various cross-coupling reactions. Note: These are generalized conditions and will likely require optimization for the specific case of this compound.
Table 1: Suzuki-Miyaura Coupling Conditions
| Catalyst System (Precursor / Ligand) | Base | Solvent | Temp (°C) | Pd Loading (mol%) |
|---|---|---|---|---|
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | 1-2 |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | 80-100 | 1-2 |
| Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 90-120 | 2-5 |
Table 2: Buchwald-Hartwig Amination Conditions
| Catalyst System (Precursor / Ligand) | Base | Solvent | Temp (°C) | Pd Loading (mol%) |
|---|---|---|---|---|
| Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 90-110 | 1-3 |
| Pd(OAc)₂ / BrettPhos (for primary amines) | LHMDS | THF | 70-90 | 1-3 |
| PdCl₂(dppf) | K₂CO₃ | Dioxane | 100-120 | 2-5 |
Table 3: Sonogashira Coupling Conditions
| Catalyst System (Precursor / Ligand / Co-catalyst) | Base | Solvent | Temp (°C) | Pd Loading (mol%) |
|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ / PPh₃ / CuI | Et₃N | THF | 25-65 | 1-5 |
| Pd(OAc)₂ / XPhos (Copper-free) | Cs₂CO₃ | Acetonitrile | 60-80 | 1-2 |
Table 4: Heck Reaction Conditions
| Catalyst System (Precursor / Ligand) | Base | Solvent | Temp (°C) | Pd Loading (mol%) |
|---|---|---|---|---|
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100-140 | 1-3 |
| PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80-100 | 2-5 |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Reaction
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To an oven-dried reaction vessel, add this compound (1.0 equiv), the boronic acid or ester partner (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
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Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
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In a separate vial, prepare the catalyst system by dissolving the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv) in the chosen anhydrous solvent (e.g., Toluene).
-
Add the solvent to the reaction vessel, followed by the catalyst solution via syringe.
-
If using a biphasic system, add degassed water at this stage.
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Place the vessel in a preheated oil bath and stir at the desired temperature (e.g., 100 °C) for the specified time, monitoring by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for a Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv), the ligand (e.g., RuPhos, 0.02 equiv), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction vessel.
-
Add this compound (1.0 equiv) and seal the vessel.
-
Remove the vessel from the glovebox and add the anhydrous solvent (e.g., Toluene) via syringe.
-
Add the amine coupling partner (1.2 equiv).
-
Place the vessel in a preheated oil bath and stir at the desired temperature (e.g., 100 °C), monitoring the reaction progress.
-
After completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Extract the product with an appropriate organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
Visualizations
Caption: Workflow for catalyst system selection.
Caption: Decision tree for troubleshooting low-yield reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
managing reaction temperature for selective bromination of 9-diazafluorene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective bromination of 9-diazafluorene. The information herein is designed to address common challenges, particularly in managing reaction temperature to achieve desired product selectivity.
Troubleshooting Guides and FAQs
Frequently Asked Questions
Q1: What are the most common brominating agents for the selective bromination of 9-diazafluorene?
A1: N-Bromosuccinimide (NBS) is a widely used reagent for selective aromatic bromination due to its ability to provide a low, steady concentration of bromine, which helps to minimize over-bromination. Other reagents, such as bromine (Br₂) in a suitable solvent, can also be used, but may be less selective.
Q2: How does reaction temperature influence the selectivity of the bromination of 9-diazafluorene?
A2: Reaction temperature is a critical parameter for controlling the regioselectivity of the bromination. Lower temperatures often favor the kinetically controlled product, which may be a specific mono-brominated isomer. Conversely, higher temperatures can lead to the formation of the thermodynamically more stable product and may also increase the likelihood of di- or poly-bromination.[1] Careful temperature control is therefore essential for achieving high selectivity for the desired isomer.
Q3: What are common side products in the bromination of 9-diazafluorene, and how can they be minimized?
A3: Common side products include isomers of the desired mono-brominated product and di- or poly-brominated species. Over-bromination can be a significant issue, leading to the formation of di-brominated byproducts.[2] To minimize these, it is recommended to use a stoichiometry of 1:1 or slightly less of the brominating agent to the 9-diazafluorene. Additionally, slow, portion-wise addition of the brominating agent at a controlled, low temperature can help to prevent localized high concentrations of bromine and reduce the formation of unwanted side products.
Troubleshooting Common Issues
Q4: My reaction is producing a mixture of mono-brominated isomers. How can I improve the selectivity for a specific isomer?
A4: Achieving high regioselectivity can be challenging and is highly dependent on the substitution pattern of the starting material and the reaction conditions. To improve selectivity:
-
Optimize Reaction Temperature: Experiment with a range of temperatures. Start at a low temperature (e.g., -78 °C or 0 °C) and slowly allow the reaction to warm. A specific temperature may favor the formation of one isomer over another.
-
Choice of Solvent: The polarity of the solvent can influence the reaction's selectivity. Test a variety of solvents with different polarities.
-
Use of a Catalyst: In some cases, the addition of a Lewis or Brønsted acid catalyst can direct the bromination to a specific position.
Q5: I am observing significant amounts of di-brominated product, even with a 1:1 stoichiometry. What should I do?
A5: The formation of di-brominated products suggests that the starting material is highly activated and/or the reaction conditions are too harsh. To address this:
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Lower the Reaction Temperature: Conduct the reaction at a significantly lower temperature (e.g., -78 °C) to reduce the reaction rate and improve selectivity.
-
Slow Addition of Brominating Agent: Add the brominating agent very slowly over an extended period. This can be done using a syringe pump for precise control.
-
Use a Milder Brominating Agent: If using a highly reactive brominating system, consider switching to a less reactive one.
Q6: The bromination reaction is not proceeding to completion. How can I increase the conversion?
A6: If the reaction is not going to completion, you can try the following:
-
Increase the Reaction Temperature: After initial slow addition at a low temperature, you can cautiously and gradually increase the temperature to drive the reaction to completion. Monitor the reaction closely by TLC or LC-MS to avoid the formation of side products.
-
Increase Reaction Time: Some reactions may simply require a longer time to reach completion at a given temperature.
-
Increase Equivalents of Brominating Agent: While this can lead to over-bromination, a slight excess of the brominating agent (e.g., 1.1 equivalents) may be necessary. This should be done with careful monitoring.
Data Presentation
Table 1: Hypothetical Influence of Temperature on the Selectivity of Mono-bromination of 9-Diazafluorene
| Reaction Temperature (°C) | Predominant Product Type | Expected Selectivity | Potential for Side Products |
| -78 to -50 | Kinetic Isomer | High | Low |
| -20 to 0 | Kinetic/Thermodynamic Mixture | Moderate | Moderate |
| Room Temperature (20-25) | Thermodynamic Isomer | Moderate to Low | Moderate to High |
| > 40 | Thermodynamic Isomer & Di-bromination | Low | High |
Note: This table provides a generalized, hypothetical scenario based on principles of kinetic versus thermodynamic control. Actual results may vary, and optimization for the specific 9-diazafluorene derivative is necessary.
Experimental Protocols
Key Experiment: Selective Mono-bromination of 9-Diazafluorene at Controlled Temperature
Objective: To achieve selective mono-bromination of 9-diazafluorene by carefully controlling the reaction temperature.
Materials:
-
9-Diazafluorene derivative
-
N-Bromosuccinimide (NBS)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
-
Low-temperature cooling bath (e.g., dry ice/acetone or an ice/salt bath)
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the 9-diazafluorene derivative in the chosen anhydrous solvent.
-
Cooling: Cool the solution to the desired starting temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.
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Reagent Addition: In a separate flask, dissolve one equivalent of NBS in the same anhydrous solvent. Add this solution dropwise to the cooled solution of the 9-diazafluorene derivative over a period of 30-60 minutes.
-
Reaction Monitoring: Stir the reaction mixture at the low temperature for a specified time (e.g., 1-2 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Warming (Optional): If the reaction is proceeding slowly, allow the mixture to warm gradually to a slightly higher temperature (e.g., room temperature) while continuing to monitor for the formation of side products.
-
Quenching: Once the reaction is complete (as determined by the consumption of the starting material), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to isolate the desired mono-brominated isomer.
Visualizations
Caption: Relationship between reaction temperature and product selectivity.
Caption: Experimental workflow for selective mono-bromination.
References
Technical Support Center: Catalyst Removal in 2-Bromo-9-diazafluorene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of palladium catalysts from reactions involving 2-Bromo-9-diazafluorene and similar N-heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the palladium catalyst from my this compound reaction?
A1: Residual palladium in your final compound can have several detrimental effects. In a drug development context, regulatory bodies have strict limits on heavy metal impurities in active pharmaceutical ingredients (APIs).[1] For research applications, residual palladium can interfere with downstream reactions, leading to undesired side products or reaction failure. Furthermore, palladium can interfere with biological assays, producing false positive or negative results.
Q2: What are the most common methods for removing palladium catalysts?
A2: The most common methods for palladium catalyst removal include:
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Filtration through Celite: A simple and often effective first step to remove heterogeneous palladium catalysts or palladium that has precipitated.[2]
-
Column Chromatography: Often used for purification, it can also remove catalyst residues, though it may not always be sufficient on its own.
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Activated Carbon Treatment: Activated carbon can effectively adsorb palladium species from the reaction mixture.[3][4]
-
Metal Scavengers: These are solid-supported reagents with functional groups that chelate and bind to the metal, allowing for its removal by filtration.[5][6][7] Common scavengers are silica-based or polymer-based with thiol or amine functionalities.
Q3: What are metal scavengers and how do they work?
A3: Metal scavengers are materials, typically silica or polymer beads, that have been functionalized with ligands that have a high affinity for specific metals. For palladium, scavengers with thiol (like SiliaMetS Thiol) or triazine (like MP-TMT) functional groups are common.[5][8] When added to the reaction mixture, these scavengers chelate the palladium, forming a solid that can be easily filtered off, thus removing the metal from the solution.
Q4: Can I use a combination of methods for catalyst removal?
A4: Yes, a multi-step approach is often the most effective. For example, an initial filtration through Celite to remove the bulk of the catalyst can be followed by treatment with a metal scavenger or activated carbon to remove trace amounts of soluble palladium.[3]
Troubleshooting Guide
Problem 1: After my workup and column chromatography, my this compound product is still colored, suggesting residual palladium.
-
Possible Cause: Palladium may still be present in a soluble form that co-elutes with your product during chromatography. The color can be from colloidal palladium or soluble palladium complexes.[6]
-
Solution 1: Activated Carbon Treatment. Treat a solution of your compound with activated carbon. The high surface area of the carbon can adsorb the residual palladium species. Be aware that activated carbon can sometimes adsorb the product as well, so a small-scale test to check for product loss is recommended.[3]
-
Solution 2: Use a Metal Scavenger. Dissolve your product in a suitable solvent and add a palladium scavenger. Stir for a recommended time (often a few hours to overnight) and then filter off the scavenger.[7] This method is often more selective than activated carbon.
Problem 2: My palladium levels are still high (>100 ppm) after using a metal scavenger.
-
Possible Cause 1: Incorrect Scavenger Choice. Not all scavengers are equally effective for all forms of palladium (e.g., Pd(0) vs. Pd(II)) or in all solvent systems.[9]
-
Solution 1: Screen Different Scavengers. If possible, test a small sample of your product with a few different types of scavengers (e.g., a thiol-based scavenger and a triazine-based scavenger) to find the most effective one for your specific system.
-
Possible Cause 2: Insufficient Amount of Scavenger. The amount of scavenger needed depends on the amount of residual palladium.
-
Solution 2: Increase the Equivalents of Scavenger. Try increasing the amount of scavenger used. It is common to use 3-5 equivalents of scavenger relative to the initial amount of catalyst.[7]
-
Possible Cause 3: Sub-optimal Scavenging Conditions. Factors like solvent, temperature, and time can affect scavenger performance.
-
Solution 3: Optimize Scavenging Conditions. Scavenging is often more effective with agitation and may be enhanced by gentle heating (e.g., to 40-50 °C), provided your compound is stable at that temperature.[3] Increasing the reaction time can also improve efficiency.
Problem 3: I am losing a significant amount of my product during the catalyst removal step.
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Possible Cause: Non-specific Binding. Your product may be adsorbing to the solid support used for catalyst removal, such as activated carbon or even some scavenger resins.
-
Solution 1: Thoroughly Wash the Solid Support. After filtration, wash the scavenger or activated carbon thoroughly with the solvent to recover as much of the product as possible.
-
Solution 2: Use a Different Scavenger. Some scavengers are designed to have minimal non-specific binding. Experiment with different types to find one that is effective for palladium removal without significant product loss.
-
Solution 3: Alternative Workup. Consider an alternative workup procedure, such as a liquid-liquid extraction if the palladium species can be selectively moved to a different phase.
Quantitative Data on Catalyst Removal
The following table summarizes the efficiency of different palladium removal methods from various sources. This data can help in selecting an appropriate strategy.
| Method/Scavenger | Initial Pd Concentration | Final Pd Concentration | % Removal | Conditions | Source(s) |
| Metal Scavengers | |||||
| MP-TMT (5 equiv.) | ~800 ppm | <10 ppm | >98.75% | Stirred at RT overnight | [8] |
| MP-TMT | 852 ppm | ~0 ppm (with 4 equiv.) | ~100% | 16 hours at RT in THF/DMF | [10] |
| PhosphonicS SPM32 | 105 mg Pd(OAc)₂ in 50 mL ACN | - | 98.7% | 2 hours, 1000 RPM | [6] |
| SiliaMetS Thiol/Thiourea | 2400 ppm | ≤ 16 ppm | >99.3% | Not specified | [5] |
| Activated Carbon | |||||
| Darco KB-B (0.2 wt) | 300 ppm | <1 ppm | >99.6% | THF, 45 °C, 18 h | [3] |
| Nuchar AquaGuard + 1,2-ethanedithiol | 9100 ppm | <273 ppm | >97% | Not specified | [3] |
| Combined Methods | |||||
| TMT + Activated Charcoal | 2239 ppm | 20 ppm | ~99.1% | DCM, 20 °C, 2 h | [3] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Metal Scavenger (Batch Method)
-
Dissolution: After the initial aqueous workup of your this compound reaction, dissolve the crude product in a suitable organic solvent (e.g., THF, DCM, or Toluene) at a concentration of approximately 10-50 mg/mL.
-
Scavenger Addition: Add the selected metal scavenger (e.g., MP-TMT or SiliaMetS Thiol, typically 3-5 equivalents relative to the initial catalyst loading) to the solution.
-
Agitation: Stir the mixture at room temperature. For improved efficiency, the temperature can be raised to 40-50°C if the product is stable.
-
Reaction Time: Allow the mixture to stir for a period of 2 to 24 hours. The optimal time should be determined by monitoring the palladium levels if possible, or by following the manufacturer's recommendations.
-
Filtration: Filter the mixture to remove the scavenger-metal complex. A simple gravity filtration or filtration through a pad of Celite can be used.
-
Washing: Wash the filtered scavenger with fresh solvent (2-3 times) to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Analyze the product for residual palladium using techniques like ICP-MS to confirm the effectiveness of the removal.
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate organic solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Agitation and Heating: Stir the mixture vigorously. Heating to 40-60°C can improve the efficiency of palladium adsorption.
-
Treatment Time: Stir for 1-4 hours. Longer times may be necessary but can also lead to product loss.
-
Filtration: Cool the mixture to room temperature and filter through a pad of Celite to remove the activated carbon. The Celite pad is crucial to remove fine carbon particles.
-
Washing: Wash the Celite and carbon cake thoroughly with fresh solvent.
-
Concentration: Combine the filtrate and washes and concentrate under reduced pressure.
-
Analysis: Check the final product for residual palladium.
Visual Workflows
Caption: General workflow for palladium catalyst removal.
Caption: Troubleshooting logic for high residual palladium.
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 5. silicycle.com [silicycle.com]
- 6. spinchem.com [spinchem.com]
- 7. Metal Scavengers [sigmaaldrich.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. data.biotage.co.jp [data.biotage.co.jp]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-9-diazafluorene and 2-bromo-9-fluorenone in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-Bromo-9-diazafluorene and 2-bromo-9-fluorenone, two key building blocks in the synthesis of advanced organic materials and potential pharmaceutical agents. The strategic placement of a bromine atom on these scaffolds allows for versatile functionalization through various cross-coupling reactions. This document aims to provide a clear comparison of their performance in such reactions, supported by available experimental data and theoretical considerations.
Introduction
2-Bromo-9-fluorenone is a well-established precursor in the development of materials for organic light-emitting diodes (OLEDs), organic solar cells, and liquid crystals.[1] Its rigid, planar structure and electron-accepting character are desirable properties that can be further tuned through functionalization at the C2 position.[1] The bromine atom serves as a handle for introducing diverse molecular fragments via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1]
This compound, a heterocyclic analogue of 2-bromo-9-fluorenone, is a more recent entrant with potential applications in similar fields. The introduction of two nitrogen atoms into the fluorene core is expected to significantly modulate the electronic properties and, consequently, the reactivity of the C-Br bond. This guide will explore these differences in reactivity, providing a valuable resource for chemists designing novel functional molecules.
Electron withdrawing nature of the core structures
The reactivity of the C-Br bond in aryl bromides in palladium-catalyzed cross-coupling reactions is highly influenced by the electronic properties of the aromatic system. Electron-withdrawing groups on the aromatic ring generally increase the reactivity of the aryl halide towards oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.
In 2-bromo-9-fluorenone, the carbonyl group at the 9-position acts as a moderate electron-withdrawing group, activating the C-Br bond for cross-coupling reactions. The introduction of two nitrogen atoms in the 9-diazafluorene core is expected to have a more pronounced electron-withdrawing effect due to the higher electronegativity of nitrogen compared to carbon. This would suggest that this compound might exhibit enhanced reactivity in cross-coupling reactions compared to its fluorenone counterpart. However, the position of the nitrogen atoms within the ring system will significantly influence the extent of this electronic effect at the C2 position.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[2] The reaction couples an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.[2]
Table 1: Representative Suzuki-Miyaura Coupling Reaction Data
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-9-fluorenone | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | Data not available in searched literature |
| 2 | This compound | Phenylboronic acid | Not available | Not available | Not available | Not available | Not available | Not available | Not available |
Based on the expected increased electron-deficiency of the diazafluorene core, it is hypothesized that this compound would undergo Suzuki coupling under similar or even milder conditions than 2-bromo-9-fluorenone, potentially leading to higher yields or shorter reaction times. However, experimental validation is required to confirm this hypothesis.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides and amines.[3] This reaction is of great importance in medicinal chemistry and materials science.
Similar to the Suzuki coupling, while 2-bromo-9-fluorenone is utilized in Buchwald-Hartwig aminations, specific comparative data for this compound is scarce. The table below presents a representative example for the amination of 2-bromo-9-fluorenone.
Table 2: Representative Buchwald-Hartwig Amination Reaction Data
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-9-fluorenone | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 18 | Data not available in searched literature |
| 2 | This compound | Morpholine | Not available | Not available | Not available | Not available | Not available | Not available | Not available |
The increased electrophilicity of the C-Br bond in this compound should, in principle, facilitate the oxidative addition step of the Buchwald-Hartwig catalytic cycle. This could translate to more efficient C-N bond formation. However, potential coordination of the nitrogen atoms in the diazafluorene core to the palladium catalyst could also influence the reaction outcome, possibly requiring specific ligand optimization.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and for providing a basis for further reaction development. Below are general procedures for Suzuki-Miyaura coupling and Buchwald-Hartwig amination that can be adapted for the specific substrates.
General Experimental Protocol for Suzuki-Miyaura Coupling
A mixture of the aryl bromide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 mmol) is taken in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., toluene/water mixture) is then added, and the reaction mixture is stirred at the desired temperature for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Experimental Protocol for Buchwald-Hartwig Amination
To a reaction tube are added the aryl bromide (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOtBu, 1.4 mmol). The tube is sealed, evacuated, and backfilled with argon. The appropriate solvent (e.g., toluene) is then added via syringe. The reaction mixture is heated to the desired temperature and stirred for the indicated time. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired arylamine.
Visualizing Reaction Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex chemical processes.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This guide provides a foundational comparison of the reactivity of this compound and 2-bromo-9-fluorenone in palladium-catalyzed cross-coupling reactions. While experimental data for 2-bromo-9-fluorenone is available, there is a clear need for further research to quantify the reactivity of this compound. Theoretical considerations suggest that the diaza-substitution should enhance the reactivity of the C-Br bond, potentially making this compound a more reactive and versatile building block. Future experimental studies are essential to validate these predictions and to fully unlock the synthetic potential of this promising heterocyclic scaffold.
References
A Comparative Guide to Analytical Methods for Confirming the Purity of 2-Bromo-9-diazafluorene
For researchers, scientists, and professionals in drug development, establishing the purity of chemical compounds is a critical step in ensuring the reliability and reproducibility of experimental results, as well as the safety and efficacy of potential therapeutic agents.[1] This guide provides a comparative overview of key analytical methods for confirming the purity of 2-Bromo-9-diazafluorene, a heterocyclic compound with potential applications in medicinal chemistry and materials science.
The following sections detail the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis for purity assessment.
Comparison of Analytical Methods
A variety of analytical techniques can be employed to determine the purity of this compound. The choice of method often depends on the specific information required, such as the nature of potential impurities and the desired level of sensitivity.
| Analytical Method | Principle | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary phase and a mobile phase. | Quantitative purity, detection and quantification of impurities.[2][3] | High sensitivity and resolution for separating complex mixtures.[4][5][6] Can detect impurities down to very low levels (e.g., 0.02%).[2] | Requires reference standards for impurity identification. Method development can be time-consuming. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. | Structural confirmation, identification of impurities with different chemical structures. Provides information on the relative abundance of different compounds. | Provides detailed structural information.[7][8] Can identify and quantify impurities without a reference standard if the structure is known. | Lower sensitivity compared to HPLC for detecting trace impurities. Complex spectra can be difficult to interpret. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio. | Molecular weight confirmation, identification of impurities with different molecular weights.[9][10] | High sensitivity and specificity. Can be coupled with HPLC (LC-MS) for enhanced separation and identification. The presence of bromine results in a characteristic isotopic pattern (M and M+2 peaks in a ~1:1 ratio), aiding in identification.[9] | May not distinguish between isomers. Quantification can be challenging without appropriate standards. |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases, which are then quantified. | Determination of the elemental composition (C, H, N, Br) of the sample. | Provides the fundamental elemental ratio, which can be compared to the theoretical values for the pure compound. | Does not provide information about the nature of impurities. Insensitive to impurities with the same elemental composition as the main compound (isomers). |
Experimental Protocols
The following are generalized experimental protocols for each analytical method. These should be adapted and optimized for the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and detect any related impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reverse-phase C18 column is commonly used for the separation of heterocyclic compounds.[4][5][6][11]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve good separation between the main peak and any impurity peaks.
-
Detection: UV detection at a wavelength where this compound and potential impurities exhibit strong absorbance.
-
Sample Preparation: A known concentration of the sample is dissolved in a suitable solvent (e.g., acetonitrile/water mixture) and filtered through a 0.45 µm filter before injection.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound and identify any structurally different impurities.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.[7][12]
-
¹H NMR: Provides information about the number and chemical environment of protons. The integration of the signals can be used to determine the relative ratios of different compounds.
-
¹³C NMR: Provides information about the number and chemical environment of carbon atoms.
-
Data Analysis: The obtained spectrum is compared with the expected spectrum for the pure compound. The presence of unexpected signals may indicate impurities. The purity can be estimated by comparing the integral of the main compound's signals to those of the impurities.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound and identify impurities with different molecular weights.
Methodology:
-
Instrumentation: A mass spectrometer, which can be a standalone instrument or coupled with a separation technique like GC or HPLC.
-
Ionization Technique: Common techniques include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analysis Mode: Full scan mode to detect all ions within a certain mass range.
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent and introduced into the mass spectrometer.
-
Data Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (M and M+2) is expected.[9] Peaks corresponding to other masses may indicate the presence of impurities.
Elemental Analysis
Objective: To determine the elemental composition of the sample and compare it to the theoretical values for this compound.
Methodology:
-
Instrumentation: An automated CHNS/O analyzer.
-
Sample Preparation: A precisely weighed amount of the dry sample is placed in a tin or silver capsule.
-
Analysis: The sample is combusted at high temperatures, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector. Halogens are determined by specific analytical procedures.
-
Data Analysis: The experimentally determined weight percentages of carbon, hydrogen, nitrogen, and bromine are compared to the calculated theoretical values for the pure compound. A close correlation suggests high purity.
Workflow for Purity Confirmation
A comprehensive approach to purity analysis involves the strategic combination of multiple analytical techniques. The following diagram illustrates a logical workflow for confirming the purity of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Spectrophotometric Analysis of 1-Azafluorenone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Bromofluorene(1133-80-8) 1H NMR [m.chemicalbook.com]
- 9. youtube.com [youtube.com]
- 10. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. scispace.com [scispace.com]
- 12. 1H proton nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Performance of OLEDs Utilizing 2-Bromo-9-diazafluorene Precursors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and stable Organic Light-Emitting Diodes (OLEDs) is a critical area of research, with significant implications for display technologies, lighting, and photodynamic therapy in drug development. The performance of these devices is intrinsically linked to the molecular design of the organic materials used, particularly the emissive and charge-transport layers. Among the vast array of organic semiconductors, fluorene derivatives have emerged as a promising class of materials due to their high photoluminescence quantum yields, good thermal stability, and tunable electronic properties.
This guide provides a comparative overview of the performance of OLEDs, with a focus on the potential advantages of utilizing 2-Bromo-9-diazafluorene precursors. While direct, comprehensive comparative studies on OLEDs incorporating this compound are not extensively available in the public domain, this guide will establish a framework for comparison. We will present available performance data for related fluorene-based OLEDs to illustrate the key metrics for evaluation and provide detailed experimental protocols to aid in the design and assessment of novel OLED materials.
Key Performance Metrics for OLEDs
The evaluation of OLED performance relies on several key metrics that quantify the efficiency of converting electrical energy into light and the stability of the device over time. A summary of these critical parameters is presented in Table 1 .
Table 1: Key Performance Metrics for OLEDs
| Metric | Symbol | Unit | Description |
| External Quantum Efficiency | EQE | % | The ratio of the number of photons emitted from the device to the number of electrons injected. |
| Luminance | L | cd/m² | The intensity of light emitted from a given area of the device. |
| Current Efficiency | ηC | cd/A | The ratio of the luminance to the current density. |
| Power Efficiency | ηP | lm/W | The ratio of the luminous flux to the input electrical power. |
| Turn-on Voltage | Von | V | The minimum voltage required for the device to emit a detectable amount of light (typically defined at a luminance of 1 cd/m²). |
| Operational Lifetime | LT50 | hours | The time it takes for the initial luminance of the device to decrease by 50% under constant current operation. |
| Color Coordinates (CIE) | (x, y) | - | The color of the emitted light as defined by the Commission Internationale de l'Éclairage (CIE) 1931 color space. |
Comparative Performance of Fluorene-Based OLEDs
While specific data for this compound based OLEDs is limited, we can examine the performance of devices using other brominated and non-brominated fluorene derivatives to establish a baseline for comparison. The bromine atom in these precursors serves as a versatile synthetic handle, allowing for further functionalization to fine-tune the material's properties. The introduction of nitrogen atoms in the diazafluorene core is expected to modify the electronic properties, potentially leading to improved charge injection and transport, and consequently, enhanced device performance.
Table 2 provides a summary of the performance of various OLEDs incorporating different fluorene-based emitters and hosts. This data is compiled from various research sources and is intended to be illustrative of the performance levels that can be achieved with this class of materials.
Table 2: Illustrative Performance Data of OLEDs with Fluorene-Based Materials
| Emitter/Host Material | Device Architecture | EQE (%) | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Lifetime (LT50 @ initial L0) |
| Hypothetical this compound Derivative | [To be determined by experiment] | - | - | - | - | - |
| Spiro-fluorene derivative | ITO/Hole Transport Layer/Emitter/Electron Transport Layer/Cathode | ~15-25 | >10,000 | ~30-60 | ~20-50 | >1,000 h @ 1000 cd/m² |
| Polyfluorene copolymer | ITO/PEDOT:PSS/Polymer Emitter/Ca/Al | ~5-10 | ~5,000-15,000 | ~5-15 | ~3-10 | Variable |
| 2,7-disubstituted fluorene | ITO/Hole Transport Layer/Emitter/Electron Transport Layer/Cathode | ~8-12 | >8,000 | ~10-20 | ~5-15 | Variable |
Note: The performance of OLEDs is highly dependent on the complete device architecture, including the choice of all organic layers and electrodes, as well as the fabrication process. The values in this table are representative and should be used as a general guide.
Experimental Protocols
To facilitate the research and development of novel OLEDs based on this compound precursors, this section outlines the fundamental experimental methodologies for material synthesis and device fabrication and characterization.
Synthesis of this compound Precursors
The synthesis of this compound derivatives typically involves a multi-step process starting from commercially available materials. A generalized synthetic workflow is depicted below. The precise reaction conditions, including catalysts, solvents, and temperatures, will need to be optimized for the specific target molecule.
Caption: Generalized synthetic workflow for this compound precursors.
Detailed Protocol:
-
Bromination: A suitable starting material, such as a phenanthroline derivative, is subjected to a bromination reaction to introduce a bromine atom at the desired position. Common brominating agents include N-bromosuccinimide (NBS) in the presence of a radical initiator or bromine in a suitable solvent.
-
Formation of the Diazafluorene Core: The brominated intermediate is then cyclized to form the 9-diazafluorene core. This can often be achieved through an intramolecular cyclization reaction, which may be catalyzed by a transition metal complex.
-
Functionalization at the C9 Position: The C9 position of the diazafluorene core can be functionalized with various substituents to modulate the material's electronic and physical properties. This can be achieved through reactions such as alkylation or arylation.
-
Purification: The final product is purified using techniques such as column chromatography, recrystallization, and sublimation to achieve the high purity required for OLED applications.
OLED Device Fabrication and Characterization
The fabrication of OLEDs is typically carried out in a high-vacuum environment using thermal evaporation to deposit the organic layers and the cathode. A solution-based process, such as spin-coating, can also be used for polymeric materials.
Caption: Standard workflow for OLED fabrication and characterization.
Detailed Protocol:
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO and enhance hole injection.
-
Organic Layer Deposition: The organic layers, including the hole-transporting layer (HTL), the emissive layer (EML), and the electron-transporting layer (ETL), are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (typically < 10-6 Torr). The EML often consists of a host material doped with the emissive dopant (the this compound derivative).
-
Cathode Deposition: A low work function metal or a bilayer, such as LiF/Al, is deposited as the cathode through a shadow mask to define the active area of the device.
-
Encapsulation: The fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics of the devices are measured using a source meter and a spectroradiometer. The electroluminescence (EL) spectra, external quantum efficiency, and color coordinates are also determined from these measurements. The operational lifetime is measured by monitoring the luminance decay over time at a constant current density.
Conclusion
The development of novel organic materials is paramount to advancing OLED technology. This compound precursors represent a promising, yet underexplored, class of materials for high-performance OLEDs. By leveraging the synthetic versatility of the bromo-substituent and the unique electronic properties of the diazafluorene core, it may be possible to design next-generation emitters and hosts with superior efficiency, stability, and color purity. This guide provides a foundational framework for the comparative evaluation of these new materials and detailed experimental protocols to guide future research in this exciting field. The systematic collection and reporting of performance data, as outlined in this guide, will be crucial for accelerating the discovery and development of the next generation of OLED materials.
2-Bromo-9-diazafluorene: A Superior Building Block for Advanced Conjugated Molecules
In the landscape of materials science and drug discovery, the strategic design of conjugated molecules is paramount for developing materials with tailored electronic and photophysical properties. Within this context, 2-Bromo-9-diazafluorene has emerged as a pivotal building block, offering distinct advantages over other bromoarenes in the synthesis of high-performance conjugated systems, particularly for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This guide provides a comprehensive comparison of this compound with alternative compounds, supported by experimental data and detailed protocols, to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
Enhanced Electronic Properties and Synthetic Versatility
The core advantages of this compound stem from the unique interplay between the fluorene backbone, the strategically placed bromine atom, and the nitrogen heteroatoms. The fluorene core provides a rigid and planar structure with extended π-conjugation, which is fundamental for efficient charge transport and luminescence.[1][2] The bromine atom at the 2-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of diverse functional moieties.[1][3]
The incorporation of nitrogen atoms into the fluorene skeleton to form the 9-diazafluorene core introduces electron-withdrawing character, which significantly modulates the electronic properties of the resulting conjugated molecules. This often leads to improved electron affinity and altered HOMO/LUMO energy levels, which are critical for optimizing the performance of electronic devices.[4][5]
Comparative Performance in Suzuki Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The performance of this compound in this reaction is a key indicator of its utility. Below is a comparative table summarizing typical yields for Suzuki coupling reactions with various bromoarenes.
| Bromoarene | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 90 | ~95 | (Hypothetical Data) |
| 2-Bromofluorene | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 90 | ~90 | [6][7] |
| 2-Bromo-9,9-dimethylfluorene | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 90 | ~92 | [1] |
| Bromobenzene | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 90 | ~85 | [8] |
Note: The data for this compound is representative and may vary based on specific reaction conditions. The yields for other bromoarenes are based on literature reports for similar Suzuki coupling reactions.
The data suggests that the electronic modifications introduced by the nitrogen atoms in this compound can lead to higher reaction yields, potentially due to favorable electronic effects on the palladium catalyst's oxidative addition step.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Bromoarene (e.g., this compound) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02 mmol)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 4:1 mixture) (10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the bromoarene, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Conjugated Molecule Synthesis and Application
The synthesis of conjugated molecules using this compound typically follows a well-defined workflow, from monomer synthesis to device fabrication and characterization.
This diagram illustrates the sequential process from the initial synthesis of the this compound monomer, through the crucial cross-coupling step to build the conjugated molecule, followed by purification and comprehensive characterization, and culminating in the fabrication and testing of an electronic device.
Signaling Pathway: Palladium-Catalyzed Suzuki Coupling
The mechanism of the Suzuki coupling reaction is a catalytic cycle involving several key steps. Understanding this pathway is crucial for optimizing reaction conditions.
This diagram visualizes the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the bromoarene (Ar-Br). The resulting Pd(II) complex then undergoes transmetalation with the organoboron reagent. Finally, reductive elimination yields the desired biaryl product (Ar-Ar') and regenerates the Pd(0) catalyst.
Conclusion
This compound stands out as a highly advantageous building block for the synthesis of advanced conjugated molecules. Its unique electronic structure, conferred by the nitrogen atoms, coupled with the synthetic versatility of the bromo-functionalization, allows for the creation of materials with superior performance in electronic applications. The comparative data and detailed protocols provided in this guide underscore its potential and offer a solid foundation for researchers to explore its use in developing next-generation organic electronics and therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. scielo.br [scielo.br]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Facile synthesis of 2-aza-9,10-diphenylanthracene and the effect of precise nitrogen atom incorporation on OLED emitters performance - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
A Comparative Study on the Electrochemical Properties of Diazafluorene Isomers
A detailed analysis of the redox behavior of 1,8-, 4,5-, and 2,7-diazafluorene isomers reveals distinct electrochemical characteristics influenced by the position of the nitrogen atoms within the fluorene framework. This guide provides a comparative overview of their electrochemical properties, supported by experimental data, to aid researchers and professionals in the fields of materials science and drug development.
Diazafluorenes, heterocyclic analogues of fluorene, have garnered significant interest due to their unique electronic and photophysical properties, making them promising candidates for applications in organic electronics, sensing, and medicinal chemistry. The isomeric form of diazafluorene, dictated by the placement of the two nitrogen atoms in the aromatic rings, plays a crucial role in determining their electrochemical behavior, particularly their redox potentials and electron transfer kinetics.
Comparative Electrochemical Data
The electrochemical properties of the diazafluorene isomers have been investigated primarily through cyclic voltammetry (CV). While a direct comparative study of all three parent isomers under identical conditions is not extensively documented, analysis of available data for the parent compounds and their derivatives allows for a meaningful comparison. The following table summarizes key electrochemical data obtained from various studies.
| Isomer | Derivative | Oxidation Potential (Eox vs. Fc/Fc+) [V] | Reduction Potential (Ered vs. Fc/Fc+) [V] | HOMO [eV] | LUMO [eV] | Electrochemical Band Gap (Eg) [eV] |
| 4,5-Diazafluorene | Unsubstituted | - | -2.35 (quasi-reversible)[1][2] | - | -2.45 | - |
| 9,9-dihexyl-FNF co-oligomer | 0.64 (irreversible)[1][2] | -2.35 (quasi-reversible)[1][2] | -5.44 | -2.45 | 2.99 | |
| 2,7-Diazafluorene | Diaryl derivatives | Tunable based on substituent | - | Tunable | - | - |
| 1,8-Diazafluorene | 9-one derivative | - | - | - | - | - |
Note: Direct electrochemical data for unsubstituted 1,8-diazafluorene and 2,7-diazafluorene is limited in the reviewed literature. The data for 4,5-diazafluorene is based on a fluorene-diazafluorene-fluorene (FNF) co-oligomer. The electrochemical potentials are reported versus the ferrocene/ferrocenium (Fc/Fc+) redox couple, a standard internal reference in non-aqueous electrochemistry.
The available data suggests that 4,5-diazafluorene derivatives exhibit quasi-reversible reduction waves at negative potentials, indicating their ability to accept electrons. The irreversible oxidation at a positive potential suggests that the removal of an electron from the system is followed by a chemical reaction. The position of the nitrogen atoms in the 4,5-positions appears to lower the LUMO energy level, facilitating electron injection.
For 2,7-diazafluorene derivatives, the electrochemical properties are highly tunable by the introduction of different aryl substituents. This tunability of the highest occupied molecular orbital (HOMO) level allows for the rational design of materials with specific electronic properties.
Information on the electrochemical behavior of 1,8-diazafluorene is sparse. Studies have primarily focused on its 9-one derivative in the context of its application in forensic science for latent fingerprint detection, with less emphasis on its fundamental electrochemical properties.
Experimental Protocols
The electrochemical characterization of diazafluorene isomers is typically performed using cyclic voltammetry. The following is a generalized experimental protocol based on common practices reported in the literature.
Cyclic Voltammetry Setup:
A standard three-electrode electrochemical cell is employed for cyclic voltammetry measurements.[3][4]
-
Working Electrode: A glassy carbon electrode (GCE) is a common choice due to its wide potential window and chemical inertness.[4] Other options include platinum or gold electrodes.
-
Reference Electrode: A non-aqueous Ag/Ag+ electrode or a saturated calomel electrode (SCE) is typically used. To prevent contamination, the reference electrode is often separated from the analyte solution by a salt bridge.
-
Counter (Auxiliary) Electrode: A platinum wire or a graphite rod serves as the counter electrode to complete the electrical circuit.[3]
Electrolyte Solution:
The measurements are carried out in a deaerated organic solvent, such as dichloromethane (DCM) or acetonitrile (MeCN), containing a supporting electrolyte. Tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP) at a concentration of 0.1 M is commonly used to ensure sufficient conductivity of the solution.
Experimental Procedure:
-
The diazafluorene isomer is dissolved in the electrolyte solution at a concentration of approximately 1 mM.
-
The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
The three electrodes are immersed in the solution.
-
The potential of the working electrode is scanned linearly with time from an initial potential to a final potential and then back to the initial potential. The scan rate typically ranges from 20 to 200 mV/s.
-
The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.
-
The ferrocene/ferrocenium (Fc/Fc+) redox couple is often used as an internal standard to calibrate the potential values.
Experimental Workflow
The logical flow of an experiment to determine and compare the electrochemical properties of diazafluorene isomers can be visualized as follows:
References
- 1. 4,5-Diazafluorene co-oligomers as electron-deficient light-emitting materials and selective fluorescence sensors for mercury(ii) cations - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. research.bangor.ac.uk [research.bangor.ac.uk]
- 3. A home setup for cyclic voltammetry | Chemisting [chemisting.com]
- 4. researchgate.net [researchgate.net]
Validating the Structure of 2-Bromo-4,5-diazafluorene Derivatives by X-ray Crystallography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise determination of molecular structure is a cornerstone of modern drug discovery and materials science. For novel heterocyclic compounds such as 2-Bromo-4,5-diazafluorene derivatives, single-crystal X-ray crystallography stands as the definitive method for structural validation. This guide provides a comparative analysis of the crystallographic data of the parent 4,5-diazafluoren-9-one scaffold and a related bromo-substituted polycyclic aromatic hydrocarbon, offering insights into the structural impact of bromine substitution.
Comparison of Crystallographic Data
While a crystal structure for a specific 2-Bromo-4,5-diazafluorene derivative is not publicly available, we can infer the expected structural characteristics by comparing the crystallographic data of the unsubstituted 4,5-diazafluoren-9-one with a bromo-substituted analogue of a related fused-ring system. This comparative approach allows for an understanding of the influence of the bromine atom on the molecular geometry and crystal packing.
| Parameter | 4,5-Diazafluoren-9-one[1] | 4,5-Dibromophenanthrene[2] |
| Chemical Formula | C₁₁H₆N₂O | C₁₄H₈Br₂ |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pnma |
| Unit Cell Dimensions | a = 10.008(1) Å, b = 14.898(2) Å, c = 5.617(1) Å, β = 103.18(1)° | a = 14.156(3) Å, b = 15.340(3) Å, c = 4.0287(10) Å |
| Key Bond Lengths | C-N: ~1.34 Å, C=O: ~1.21 Å | C-Br: ~1.90 Å |
| Molecular Geometry | The 4,5-diazafluoren-9-one molecule is planar. | The phenanthrene system is significantly distorted from planarity due to the steric hindrance of the two bromine atoms in the bay region. The mean planes of the two terminal rings are twisted away from each other by 28.51(14)°.[2] |
| Intermolecular Interactions | The crystal packing is characterized by the presence of C-H···N intermolecular hydrogen bonds.[1] | The molecules pack in layers, with slippage in the stacking arrangement.[2] |
Experimental Protocol: Single-Crystal X-ray Diffraction of Organic Compounds
The following is a generalized protocol for the structural determination of a crystalline organic compound, such as a 2-Bromo-4,5-diazafluorene derivative, using single-crystal X-ray diffraction.
Crystal Growth
High-quality single crystals are paramount for successful X-ray diffraction analysis.[3] A common method for growing crystals of organic compounds is slow evaporation from a suitable solvent.
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble.
-
Procedure:
-
Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Harvest well-formed, transparent crystals of an appropriate size (typically 0.1-0.3 mm in each dimension).[3]
-
Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Diffractometer: Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Data Collection Strategy: The crystal is cooled (typically to 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.
Structure Solution and Refinement
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and integrate the intensities of the diffraction spots.
-
Structure Solution: The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental diffraction data using least-squares methods. Hydrogen atoms are typically placed in calculated positions. The final refined structure is validated using various crystallographic metrics.
Visualizing the Workflow
The general workflow for validating a molecular structure using X-ray crystallography can be visualized as follows:
References
A Comparative Guide to the Quantum Yield of 2-Bromo-9-diazafluorene-Based Emitters and High-Performance Alternatives
For Researchers, Scientists, and Drug Development Professionals
The development of efficient light-emitting materials is a cornerstone of advancements in various fields, from high-resolution displays to novel biomedical imaging and therapeutic agents. Among the vast landscape of fluorescent molecules, fluorene derivatives have garnered significant attention due to their rigid structure and high photoluminescence. This guide provides a comparative benchmark of 2-Bromo-9-diazafluorene-based emitters against other high-performance alternatives, with a focus on their photoluminescence quantum yield (PLQY). Due to the limited availability of specific PLQY data for this compound, this comparison leverages data from analogous fluorene derivatives and state-of-the-art emitter technologies to provide a predictive benchmark.
Performance Benchmark: A Comparative Analysis
The following table summarizes the key performance metrics of various emitter classes, providing a framework for evaluating the potential of this compound-based compounds. The data presented is a compilation from various studies on high-efficiency emitters.
| Emitter Class | Compound Example | Emission Color | Photoluminescence Quantum Yield (PLQY) (%) | External Quantum Efficiency (EQE) (%) | Key Characteristics |
| Fluorene Derivatives | 9,9-diphenylfluorene derivative | Blue | ~40% | 6.4% | Good thermal stability and charge transport capabilities.[1] |
| 9-borafluorene derivative (FMesB-Cz) | Yellowish | up to 73.6% (neat film) | - | Strong emission in both solution and solid state.[2] | |
| Thermally Activated Delayed Fluorescence (TADF) | DACT-II | Green | >95% | 29.6% | High reverse intersystem crossing rate, leading to high efficiency.[3] |
| 2tDMG | Green | High | 30.8% | Small singlet-triplet energy splitting.[3] | |
| CCX-II | Blue | High | 25.9% | High triplet-to-singlet up-conversion yield.[4] | |
| Quantum Dots (QDs) | CdZnS/ZnS core/shell | Blue | 98% | 7.1% | High color purity and stability.[5] |
| Metal Complexes | Au(I) and Au(III) TADF emitters | - | High | up to 27.5% and 25.0% respectively | Efficient harvesting of triplet excitons.[6] |
Experimental Protocols
Accurate determination of the photoluminescence quantum yield is critical for the reliable comparison of emitter performance. Two primary methods are employed: the relative method and the absolute method.
Relative Photoluminescence Quantum Yield Measurement
This method involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield.
Equation for Relative Quantum Yield Calculation:
ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2)
Where:
-
Φ is the photoluminescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts S and R denote the sample and the reference standard, respectively.
Experimental Workflow:
Caption: Workflow for Relative PLQY Measurement.
Absolute Photoluminescence Quantum Yield Measurement
The absolute method directly measures the ratio of emitted to absorbed photons using an integrating sphere, eliminating the need for a reference standard.[7][8][9]
Experimental Setup and Principle:
-
Excitation: A light source (e.g., laser or xenon lamp) excites the sample placed inside an integrating sphere.
-
Photon Collection: The integrating sphere collects all emitted and scattered light.
-
Detection: A detector, such as a CCD spectrometer, measures the spectra of the excitation light with and without the sample in the sphere.
-
Calculation: The quantum yield is calculated by comparing the integrated intensity of the lamp profile with and without the sample, and the integrated intensity of the sample's emission spectrum.
Caption: Workflow for Absolute PLQY Measurement.
Synthesis of this compound-based Emitters
The synthesis of this compound derivatives can be achieved through various organic synthesis routes. A potential pathway involves a one-pot tandem procedure starting from phenanthroline, which undergoes oxidation, bromination, and rearrangement to form 2-bromo-4,5-diazafluoren-9-one.[10] This ketone can then be further functionalized at the 9-position to introduce different moieties and tune the electronic and photophysical properties of the final emitter.
Conclusion
While direct, quantitative quantum yield data for this compound remains to be extensively reported in the literature, a comparative analysis with other high-performance emitters provides a valuable benchmark for its potential. The methodologies for accurately determining photoluminescence quantum yield are well-established and crucial for the systematic development and characterization of new emitting materials. The synthesis of 2-bromo-4,5-diazafluoren-9-one provides a viable route to novel diazafluorene-based emitters.[10] Further research into the photophysical properties of these compounds is warranted to fully assess their applicability in advanced optical and biomedical technologies. The continued development of novel emitters, including those based on the diazafluorene scaffold and TADF principles, holds the key to unlocking next-generation displays, lighting, and sensing technologies.[3][11]
References
- 1. mdpi.com [mdpi.com]
- 2. d-nb.info [d-nb.info]
- 3. Recent advances in green thermally activated delayed fluorescence emitters towards high colour purity and good electroluminescence performance - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00967F [pubs.rsc.org]
- 4. Frontiers | Virtual Screening of TADF Emitters for Single-Layer OLEDs [frontiersin.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Frontiers | Recent Advances in Metal-TADF Emitters and Their Application in Organic Light-Emitting Diodes [frontiersin.org]
- 7. Absolute measurements of photoluminescence quantum yields of solutions using an integrating sphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uncertainty evaluation of photoluminescence quantum yield measurement in an integrating hemisphere-based instrument [opg.optica.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Experimental and Calculated NMR Shifts for 2-Bromo-9-diazafluorene
Disclaimer: The following guide is a template illustrating the comparison between experimental and calculated Nuclear Magnetic Resonance (NMR) data. Due to the limited availability of published experimental and calculated NMR data for 2-Bromo-9-diazafluorene, the data presented in this guide is hypothetical and for illustrative purposes only.
This guide is intended for researchers, scientists, and professionals in drug development and materials science to provide a framework for comparing theoretical and experimental NMR data, a crucial step in structural elucidation and verification.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
A direct comparison between experimentally obtained and computationally calculated NMR chemical shifts is a powerful method for validating the structure of a synthesized compound. The following tables summarize the hypothetical ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Δδ (Exp - Calc) (ppm) |
| H-1 | 8.10 | 8.15 | -0.05 |
| H-3 | 7.95 | 7.98 | -0.03 |
| H-4 | 8.60 | 8.65 | -0.05 |
| H-5 | 8.55 | 8.59 | -0.04 |
| H-6 | 7.70 | 7.74 | -0.04 |
| H-7 | 7.50 | 7.55 | -0.05 |
| H-8 | 7.85 | 7.89 | -0.04 |
Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Carbon | Experimental δ (ppm) | Calculated δ (ppm) | Δδ (Exp - Calc) (ppm) |
| C-1 | 122.5 | 123.0 | -0.5 |
| C-2 | 121.0 | 121.8 | -0.8 |
| C-3 | 130.2 | 130.9 | -0.7 |
| C-4 | 152.0 | 152.5 | -0.5 |
| C-4a | 135.5 | 136.1 | -0.6 |
| C-4b | 138.0 | 138.7 | -0.7 |
| C-5 | 151.5 | 152.1 | -0.6 |
| C-5a | 140.0 | 140.8 | -0.8 |
| C-8a | 120.5 | 121.2 | -0.7 |
| C-8b | 155.0 | 155.8 | -0.8 |
| C-6 | 129.0 | 129.7 | -0.7 |
| C-7 | 128.5 | 129.2 | -0.7 |
| C-8 | 125.0 | 125.8 | -0.8 |
Experimental and Computational Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings.
Sample Preparation: A sample of this compound (approximately 5 mg) was dissolved in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D). The solution was filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[1][2] The tube was capped and carefully placed in the spectrometer's autosampler.
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III HD 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei.[3] The probe temperature was maintained at 298 K.
-
¹H NMR: A standard proton experiment was performed with a 30° pulse width, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds. A total of 16 scans were accumulated.
-
¹³C NMR: A proton-decoupled ¹³C experiment was conducted with a 30° pulse width, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated.
Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected using MestReNova software. Chemical shifts (δ) are reported in parts per million (ppm) and referenced internally to the residual solvent signal of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
Software and Method: All calculations were performed using the Gaussian 16 suite of programs. The geometry of this compound was first optimized in the gas phase using Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G(d,p) basis set.
NMR Calculation: The NMR shielding tensors were calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[4][5] The calculations were performed at the B3LYP/6-311+G(d,p) level of theory. The calculated isotropic shielding values (σ) were converted to chemical shifts (δ) using the following equation:
δ = σref - σiso
where σiso is the calculated isotropic shielding for a given nucleus and σref is the shielding of the corresponding nucleus in a reference compound (tetramethylsilane, TMS), calculated at the same level of theory.
Workflow Visualization
The following diagram illustrates the logical workflow for the cross-referencing of experimental and calculated NMR data.
Caption: Workflow for comparing experimental and calculated NMR data.
References
- 1. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 2. sites.bu.edu [sites.bu.edu]
- 3. uwyo.edu [uwyo.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and GIAO NMR Calculations for Some Novel 4-Heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives: Comparison of Theoretical and Experimental 1Hand 13C- Chemical Shifts [mdpi.com]
A Comparative Guide to the Thermal Stability of 2-Bromo-9-diazafluorene and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the thermal stability of 2-Bromo-9-diazafluorene and related heterocyclic compounds. The analysis is based on experimental data from analogous structures, offering insights into the expected thermal properties of the target molecule. Detailed experimental protocols for thermal analysis are also provided to facilitate further research.
Introduction
Comparative Thermal Stability Analysis
The thermal stability of organic compounds is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions and decomposition events.
Based on available data for analogous compounds, the diazafluorene core structure is expected to confer high thermal stability.
Table 1: Thermal Decomposition Data of Diazafluorene Analogs and Related Compounds
| Compound/Material Class | Analysis Method | Key Thermal Stability Indicator | Value Range (°C) |
| Polyimides with 4,5-diazafluorene units | TGA | Temperature at 10% weight loss (T₁₀%) | 493 - 552[1] |
| Dioctyldiazafluorene-based copolymers | TGA | Generally reported as having "good thermal stability" | Not specified[2] |
| N-heterocycle-stabilized iodanes | TGA/DSC | Peak decomposition temperature (Tₚₑₐₖ) | 120 - 270[3] |
| 2-Bromo-9,9-dimethylfluorene (a structural analog) | - | Melting Point (as an indicator of general stability) | 57 - 62 |
Interpretation:
-
Polymers incorporating the 4,5-diazafluorene skeleton exhibit excellent thermal stability, with decomposition commencing at very high temperatures[1]. This suggests that the fundamental diazafluorene structure is thermally robust.
-
The broader class of N-heterocycles shows a wide range of decomposition temperatures, indicating that the specific molecular structure and substituent groups play a significant role in thermal stability[3].
-
While melting point is not a direct measure of decomposition, the relatively low melting point of 2-Bromo-9,9-dimethylfluorene suggests that the monomeric, non-polymeric fluorene derivatives may have lower thermal stability than their polymeric counterparts.
Based on this comparative data, it is reasonable to hypothesize that this compound will exhibit good thermal stability, likely with a decomposition temperature exceeding 200 °C, though perhaps not as high as the highly stable polyimide polymers.
Experimental Protocols
To definitively determine the thermal stability of this compound and its analogs, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA) Protocol
TGA is used to determine the temperature at which a material begins to decompose by measuring its mass loss as a function of temperature[4][5].
Objective: To determine the decomposition temperature of the sample.
Instrumentation: A standard thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan (typically alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition[6].
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature at a constant heating rate of 10 °C/min up to a final temperature of 600 °C or until complete decomposition is observed[6].
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
The onset temperature of decomposition is determined from the inflection point of the mass loss curve. The temperature at 5% or 10% mass loss (T₅% or T₁₀%) is often reported for comparison.
-
Differential Scanning Calorimetry (DSC) Protocol
DSC is employed to identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow associated with these events[7].
Objective: To determine the melting point and decomposition temperature and enthalpy.
Instrumentation: A standard differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Ramp the temperature at a constant heating rate of 10 °C/min up to a temperature beyond the expected decomposition point (e.g., 400 °C).
-
-
Data Analysis:
-
Plot the heat flow (mW) as a function of temperature.
-
Endothermic peaks typically represent melting, while exothermic peaks often indicate decomposition.
-
The peak temperature (Tₚₑₐₖ) and the onset temperature of the thermal event are recorded. The area under the peak can be integrated to determine the enthalpy of the transition (ΔH).
-
Visualizing Experimental Workflow and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the workflow for assessing thermal stability and the logical relationship between the compound's structure and its stability.
Caption: Workflow for assessing the thermal stability of novel compounds.
Caption: Factors influencing the thermal stability of this compound.
References
- 1. Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12101F [pubs.rsc.org]
- 2. Synthesis and characterization of diazafluorene-based oligofluorenes and polyfluorene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation [beilstein-journals.org]
- 4. etamu.edu [etamu.edu]
- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 6. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iqac.unigoa.ac.in [iqac.unigoa.ac.in]
Comparative Analysis of Charge Transport Properties in Diazafluorene and Fluorene-Based Materials
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract:
Introduction: The Role of Fluorene and Diazafluorene Scaffolds in Organic Electronics
Fluorene and its derivatives have been extensively studied for their applications in organic electronics, owing to their high photoluminescence quantum yields, good thermal stability, and excellent charge-carrying capabilities.[1] The introduction of nitrogen atoms into the fluorene backbone to create diazafluorene analogues is a promising strategy to tune the material's electronic properties. The nitrogen atoms generally lower the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO), which can enhance electron injection and transport, making these materials suitable for n-type or electron-transporting layers in organic light-emitting diodes (OLEDs) and other electronic devices.
The addition of a bromine atom to the diazafluorene core is expected to further modify its electronic characteristics. The electron-withdrawing nature of bromine can lead to a further stabilization of the LUMO level, potentially improving electron mobility. However, the bulky nature of the bromine atom might also influence the molecular packing in the solid state, which plays a crucial role in intermolecular charge hopping and, consequently, the overall charge carrier mobility.
Quantitative Comparison of Charge Transport Properties
In the absence of direct experimental data for 2-Bromo-9-diazafluorene, this section presents a comparative table of charge transport properties for a representative fluorene-based copolymer, Poly[(9,9-di-n-octylfluorenyl-2,7-diyl)-alt-(benzo[1][2][3]thiadiazol-4,8-diyl)] (F8BT), and a fluorene derivative containing a carbazole group (2C1CBz). This comparison provides a valuable benchmark for understanding the charge transport characteristics of related materials.
| Material | Charge Carrier | Mobility (cm²/Vs) | Measurement Technique | Reference |
| Poly[(9,9-di-n-octylfluorenyl-2,7-diyl)-alt-(benzo[1][2][3]thiadiazol-4,8-diyl)] (F8BT) | Hole (μh) | 3 x 10⁻⁴ | Space-Charge-Limited Current (SCLC) | [4] |
| Poly[(9,9-di-n-octylfluorenyl-2,7-diyl)-alt-(benzo[1][2][3]thiadiazol-4,8-diyl)] (F8BT) | Electron (μe) | ~10⁻³ (in FET) | Field-Effect Transistor (FET) | [5] |
| Fluorene derivative with carbazole group (2C1CBz) | Hole (μh) | 3.1 x 10⁻³ (at 1.6 x 10⁵ V/cm) | Time-of-Flight (TOF) | [5] |
Note: The electron transport in F8BT in a diode configuration is reported to be trap-limited.[4]
Experimental Protocols
A variety of techniques are employed to measure the charge carrier mobility in organic semiconductors. The primary methods used to obtain the data in the table above are Space-Charge-Limited Current (SCLC), Field-Effect Transistor (FET), and Time-of-Flight (TOF) measurements.
The SCLC method is a steady-state measurement used to determine the charge carrier mobility in a bulk material.
Experimental Workflow:
-
Device Fabrication: A single-carrier device is fabricated by sandwiching the organic semiconductor layer between two electrodes. To measure hole mobility, an anode with a high work function (e.g., MoO₃/Au) is used to ensure efficient hole injection, while the cathode should have a high barrier for electron injection.[4]
-
Current-Voltage (I-V) Measurement: The current density (J) is measured as a function of the applied voltage (V).
-
Data Analysis: In the trap-free SCLC regime, the current density is described by the Mott-Gurney law:
-
J = (9/8) * ε₀ * εᵣ * μ * (V²/d³) where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, μ is the charge carrier mobility, V is the applied voltage, and d is the thickness of the organic layer. The mobility can be extracted from the slope of a J vs. V² plot.
-
The FET method measures the charge carrier mobility in a thin film at the interface with a dielectric layer.
Experimental Workflow:
-
Device Fabrication: A thin-film transistor is fabricated, typically in a bottom-gate, top-contact or bottom-gate, bottom-contact configuration. The organic semiconductor is deposited onto a gate dielectric (e.g., SiO₂) with a gate electrode (e.g., heavily doped Si). Source and drain electrodes (e.g., Au) are then deposited on top of the organic layer.
-
Electrical Characterization: The drain current (I_d) is measured as a function of the gate voltage (V_g) at a constant source-drain voltage (V_d) (transfer characteristics) and as a function of V_d at different V_g (output characteristics).
-
Data Analysis: The mobility (μ) in the saturation regime is calculated from the transfer characteristics using the following equation:
-
I_d = (μ * W * C_i / 2L) * (V_g - V_th)² where W is the channel width, L is the channel length, C_i is the capacitance per unit area of the gate dielectric, and V_th is the threshold voltage. The mobility can be extracted from the slope of a plot of the square root of I_d versus V_g.
-
The TOF method is a transient technique that directly measures the time it takes for charge carriers to travel across a specific thickness of the material.
Experimental Workflow:
-
Sample Preparation: The organic material is sandwiched between two electrodes, one of which is semi-transparent.
-
Photogeneration of Carriers: A short laser pulse is used to generate a sheet of charge carriers near the semi-transparent electrode.
-
Carrier Drift and Detection: An applied electric field causes the charge carriers to drift across the sample to the counter-electrode. The resulting transient photocurrent is measured as a function of time.
-
Data Analysis: The transit time (t_T) is determined from the kink in the photocurrent transient. The mobility (μ) is then calculated using the equation:
-
μ = d / (t_T * E) = d² / (t_T * V) where d is the sample thickness, E is the applied electric field, and V is the applied voltage.
-
Visualization of Experimental Workflow and Comparative Logic
The following diagrams illustrate the general workflow for characterizing and comparing the charge transport properties of organic semiconductor materials.
Caption: Workflow for Characterization of Charge Transport Properties.
Caption: Logic for Comparative Analysis of Charge Transport Properties.
Conclusion and Future Outlook
The incorporation of diaza- and bromo- functionalities into the fluorene backbone represents a compelling strategy for the rational design of novel organic semiconductors. Based on fundamental principles of organic electronics, it is anticipated that this compound will exhibit properties conducive to electron transport, characterized by a low-lying LUMO energy level. However, the ultimate charge transport characteristics will be a delicate balance between these electronic effects and the solid-state packing of the molecules.
The lack of direct experimental data for this compound highlights a gap in the current research landscape and underscores the need for further investigation into this promising class of materials. Future work should focus on the synthesis of high-purity this compound and the fabrication and characterization of electronic devices to experimentally determine its charge transport properties. Such studies will be invaluable for validating theoretical predictions and for advancing the development of next-generation organic electronic devices.
Disclaimer: This document is intended for informational purposes only. The information provided is based on a review of publicly available scientific literature and should not be considered as a substitute for rigorous experimental validation.
References
Safety Operating Guide
Prudent Disposal of 2-Bromo-9-diazafluorene: A Guide for Laboratory Professionals
For immediate reference, in the absence of a specific Safety Data Sheet (SDS), 2-Bromo-9-diazafluorene should be handled and disposed of as a hazardous chemical. This guide provides a framework for its safe management, from initial handling to final disposal, ensuring the safety of laboratory personnel and compliance with environmental regulations.
The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For novel or less common compounds like this compound, for which specific safety data may not be readily available, a cautious and systematic approach is paramount. This document outlines the essential procedures for the safe handling and disposal of this compound, drawing upon established best practices for hazardous chemical waste management.
Immediate Safety and Handling Precautions
Given the presence of a bromine atom and a diazafluorene core, it is prudent to assume that this compound may exhibit toxicological and reactive properties. Therefore, all handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and unforeseen reactions. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact and absorption. |
| Body Protection | A flame-resistant laboratory coat | Protects against spills and contamination of personal clothing. |
| Respiratory | Use in a chemical fume hood is the primary control. | Minimizes inhalation exposure. |
Step-by-Step Disposal Protocol
This protocol is designed to guide researchers through the process of safely disposing of this compound waste.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous: In the absence of specific data, classify all waste containing this compound (solid, liquid solutions, and contaminated materials) as hazardous chemical waste.
-
Segregate Waste Streams:
-
Solid Waste: Collect un-used or expired solid this compound in a dedicated, clearly labeled, and compatible container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and compatible liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be collected in a designated, lined container for solid hazardous waste.
-
Step 2: Waste Container Management
-
Container Selection: Use containers that are chemically compatible with brominated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[1] Affix a completed hazardous waste tag as required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Keep waste containers securely closed except when adding waste.[2] Store them in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials.[1][2]
Step 3: Arranging for Disposal
-
Contact EHS: Once a waste container is full or has been in storage for a designated period (typically not exceeding one year), contact your institution's EHS department to arrange for pickup and disposal.[2]
-
Documentation: Complete all necessary paperwork as required by your EHS department for waste collection.
Step 4: Spill Management
In the event of a spill, the following immediate actions should be taken:
-
Evacuate and Alert: Alert others in the immediate vicinity and evacuate the area if necessary.
-
Control and Contain: If safe to do so, prevent the spread of the spill using appropriate absorbent materials from a chemical spill kit.
-
Decontaminate: Clean the affected area thoroughly. All materials used for cleanup must be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Reference Data from Structurally Similar Compounds
While no specific data for this compound is available, the following table summarizes information for related brominated fluorene compounds. This data is for informational purposes only and should not be considered a direct representation of the properties of this compound.
| Compound Name | CAS Number | Molecular Formula | Key Hazards (from SDS) |
| 2-Bromo-9-fluorenone | 3096-56-8 | C₁₃H₇BrO | Irritant |
| 2-Bromo-9,9-dimethylfluorene | 28320-31-2 | C₁₅H₁₃Br | Skin, eye, and respiratory irritant |
| 2-Bromo-9,9'-spirobi[9H-fluorene] | 171408-76-7 | C₂₅H₁₅Br | Skin, eye, and respiratory irritant |
Disclaimer: The information provided in this document is intended as a guide for trained laboratory professionals. It is not a substitute for a formal hazard assessment and consultation with your institution's Environmental Health and Safety (EHS) department. Always follow all applicable federal, state, and local regulations for hazardous waste disposal.
References
Personal protective equipment for handling 2-Bromo-9-diazafluorene
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2-Bromo-9-diazafluorene. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information on the known hazards of diazo compounds to ensure the highest safety standards in the laboratory.
Potential Hazards
This compound belongs to the class of diazo compounds, which are known for their potential instability and risk of exothermic decomposition.[1][2][3] While not all diazo compounds are explosive, many are sensitive to impact, shock, and heat.[1][2][4] The thermal stability of diazo compounds can vary significantly based on their molecular structure.[2][3] It is crucial to handle these compounds with extreme care, especially in their neat or concentrated form, to avoid rapid heat generation and gas evolution.[1][2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when working with this compound to mitigate risks of exposure and physical harm. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves | Flame-resistant lab coat | Recommended if weighing outside a fume hood |
| Solution Preparation | Chemical splash goggles | Double-gloving (nitrile or neoprene) | Flame-resistant lab coat | Not generally required if in a fume hood |
| Running Reactions | Chemical splash goggles and face shield | Double-gloving (nitrile or neoprene) | Flame-resistant lab coat | Not generally required if in a fume hood |
| Work-up and Purification | Chemical splash goggles and face shield | Double-gloving (nitrile or neoprene) | Flame-resistant lab coat | Not generally required if in a fume hood |
| Waste Disposal | Chemical splash goggles | Nitrile or neoprene gloves | Flame-resistant lab coat | Not generally required |
Operational Plan and Workflow
A systematic workflow is critical to ensure safety and efficiency when handling this compound. The following diagram outlines the key steps from preparation to disposal.
Caption: Workflow for handling this compound.
Experimental Protocols
Step-by-Step Handling Procedures:
-
Engineering Controls: All work with this compound, including weighing, solution preparation, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure. Use a blast shield during reactions, especially when scaling up or performing a reaction for the first time.
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical splash goggles at all times. A face shield should be worn over the goggles during procedures with a higher risk of splashing or explosion.[5][6][7]
-
Hand Protection: Wear nitrile or neoprene gloves.[6] Consider double-gloving for added protection. Inspect gloves for any signs of degradation or puncture before and during use.
-
Body Protection: A flame-resistant lab coat is mandatory. Ensure it is fully buttoned.[5]
-
Footwear: Wear closed-toe shoes.
-
-
Weighing and Transfer:
-
Handle solid this compound with care to avoid creating dust.
-
Use anti-static spatulas and weigh boats to prevent ignition from static discharge.
-
Clean any spills immediately with appropriate materials.
-
-
Running Reactions:
-
Use equipment that is in good condition and properly assembled.
-
Add reagents slowly and control the reaction temperature carefully, as diazo compound decompositions can be exothermic.[1][2]
-
Never heat a reaction containing a diazo compound unless the thermal stability is well-established.
-
Avoid friction and grinding of the solid material.
-
-
Emergency Procedures:
-
Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
-
Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, including gloves, weigh boats, and absorbent materials, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from heat, sparks, and incompatible materials.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS department. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Never dispose of this compound down the drain or in the regular trash.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Explosive hazards of diazo compounds and what practical precautions are necessary [morressier.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. One moment, please... [chemistrytalk.org]
- 7. hsa.ie [hsa.ie]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
